Optimizing fermentation parameters is crucial for enhancing acarbose yield. The table below summarizes key strategies and their outcomes from recent studies:
| Strategy | Key Parameters | Strain Used | This compound Titer (mg/L) | Reference |
|---|---|---|---|---|
| Carbon Source Optimization | Mixed glucose & maltose (40 g/L each) | A. utahensis ZJB-03852 | ~1,000 | [1] [2] |
| Osmolality Control & Fed-Batch | Intermittent feeding (maltose, glucose, soybean meal); Osmolality 400-500 mOsm/kg | A. utahensis ZJB-08196 | 4,878 | [3] |
| Industrial-Scale Optimization | Total sugar 75-80 g/L; pH 7.0-7.2; DO 40-50% | Actinoplanes sp. A56 | ~5,000 | [4] |
| Precursor Addition (Validamine) | Addition of 20 mg/L validamine at inoculation; Fed-batch | A. utahensis ZJB-08196 | 6,606 | [5] |
| Combined Genetic Engineering & Fed-Batch | Overexpression of positive regulators and biosynthesis genes; Weakened glycogen synthesis | Actinoplanes sp. SIPI12-34 | 8,040 | [6] |
The experimental protocol for carbon source optimization typically involves:
Rational genetic engineering has led to significant breakthroughs in this compound yield. Key strategies include:
The complete biosynthetic pathway for this compound has been recently elucidated. The process begins with the precursor sedoheptulose 7-phosphate and involves multiple enzymatic steps to form the core moieties—GDP-valienol and the amino-deoxyhexose—before their final assembly.
Complete biosynthetic pathway of this compound from primary metabolite precursors.
The integration of traditional fermentation optimization with modern genetic engineering represents the most effective path toward maximizing this compound production.
This compound is a potent bacterial-derived α-glucosidase inhibitor used clinically for the management of type 2 diabetes mellitus. This pseudotetrasaccharide compound was first isolated from fermentation broths of Actinoplanes sp. and has since become a valuable therapeutic agent for controlling postprandial hyperglycemia through its unique mechanism of action. As a complex oligosaccharide, this compound possesses structural characteristics that closely mimic natural carbohydrate substrates but with modifications that render it a potent enzyme inhibitor. The global rise in type 2 diabetes prevalence has maintained significant market demand for this compound, underscoring its continued therapeutic relevance despite the introduction of newer antidiabetic medications.
The structural complexity of this compound arises from its unique pseudosugar components and the unusual C-N linkage that connects them, features that are biosynthesized through a specialized pathway in producing microorganisms. Understanding the relationship between this compound's intricate chemical structure and its inhibitory activity against carbohydrate-digesting enzymes provides fundamental insights that can guide the development of next-generation therapeutic agents. This whitepaper presents a comprehensive technical analysis of this compound's structure-activity relationship (SAR), drawing upon current research findings and crystallographic data to elucidate how specific structural features contribute to its pharmacological properties and therapeutic efficacy.
Pseudotetrasaccharide Framework: this compound consists of a four-ring structure where the first ring is an unsaturated cyclitol (valienamine) rather than a true sugar, connected via an imino bridge (C-N bond) to a 4-amino-4,6-dideoxyglucose moiety (ring B), which is in turn linked through standard α(1→4) glycosidic bonds to a maltose unit (rings C and D). [1]
Transition State Mimic: The acarviosin moiety (rings A and B) features an amine linkage that mimics the oxocarbenium ion-like transition state of glycosidic bond hydrolysis, enabling potent inhibition of α-glucosidases by binding tightly to the enzyme's active site. This structural mimicry is fundamental to this compound's mechanism of action, as it allows the molecule to occupy the catalytic site without being hydrolyzed. [2] [1]
The following diagram illustrates the structural components and biosynthesis of this compound:
Structural components and biosynthesis of this compound
Crystallographic studies of this compound bound to α-amylase enzymes reveal that the molecule adopts a U-shaped conformation when complexed in the enzyme's active site. This distinctive geometry allows this compound to maximize interactions with key catalytic residues through multiple hydrogen bonds and van der Waals contacts. Specifically, the acarviosin moiety (rings A and B) protrudes toward the solvent interface, while rings C and D (maltose portion) bury deeply into the enzyme's catalytic pocket, forming extensive interactions with conserved aromatic residues that line the binding cleft. [3] [1]
The unsaturated cyclitol (valienamine, ring A) projects partially out of the active site and forms critical hydrogen bonds with residues such as Asn365 and Trp86 in the Bacillus subtilis α-amylase structure. Meanwhile, the 4-amino-4,6-dideoxyglucose (ring B) and maltose components (rings C and D) are securely anchored within the binding pocket through numerous hydrogen bonding interactions, with the side chain of Phe59 positioned in the center of the U-shape, and additional aromatic residues (Phe368, Tyr182, Trp254) providing stabilizing interactions at the periphery. This extensive network of molecular contacts explains this compound's exceptionally high binding affinity for α-glucosidase enzymes, which is estimated to be 10,000 to 100,000-fold greater than that of natural oligosaccharide substrates. [1]
The exceptional inhibitory potency of this compound against α-glucosidase enzymes derives from specific structural features that enable it to function as a transition state analog. SAR analysis reveals several essential molecular characteristics required for optimal activity:
Acarviosin Core (Valienamine + 4-Amino-4,6-dideoxyglucose): This pseudodisaccharide unit constitutes the essential pharmacophore responsible for this compound's potent enzyme inhibition. The unsaturated cyclitol (valienamine) with its planar structure and amine linkage between rings A and B creates a structural analog that closely resembles the oxocarbenium ion transition state formed during glycosidic bond hydrolysis. Modification of this core structure, particularly reduction of the double bond in valienamine as in "dihydrothis compound," substantially diminishes inhibitory potency, highlighting the critical nature of the unsaturated system for effective enzyme inhibition. [4]
Maltose Extension (Rings C and D): While the acarviosin core alone possesses inhibitory activity, the maltose extension significantly enhances binding affinity and inhibitory potency against both α-glucosidase and α-amylase enzymes. The additional glucose units contribute to stronger enzyme interactions through extended hydrogen bonding networks and van der Waals contacts within the active site. However, structural studies demonstrate that analogs with modified terminal glucose units can retain significant activity, suggesting that the precise structure of ring D may be more flexible than the conserved acarviosin core. [2] [1]
The complete biosynthetic pathway of this compound has recently been elucidated, providing valuable insights into the molecular logic underlying its structure-activity relationships. In Actinoplanes sp. SE50/110, this compound biosynthesis proceeds through a carefully orchestrated sequence of enzymatic steps:
Cyclitol Formation: The valienamine moiety originates from sedoheptulose 7-phosphate, a pentose phosphate pathway intermediate that undergoes cyclization via the enzyme AcbC to form 2-epi-5-epi-valiolone. This intermediate then proceeds through phosphorylation, epimerization, dehydration, and reduction steps to yield valienol 7-phosphate, catalyzed by AcbM, AcbO, AcbL, and AcbN respectively. [5]
Nucleotide Sugar Synthesis: The 4-amino-4,6-dideoxyglucose unit is derived from dTDP-glucose, which undergoes dehydration to form dTDP-4-keto-6-deoxy-D-glucose, followed by transamination to produce dTDP-4-amino-4,6-dideoxy-D-glucose. [6]
Final Assembly: The glycosyltransferase AcbI catalyzes the linkage of dTDP-4-amino-4,6-dideoxy-D-glucose with maltose, while the pseudoglycosyltransferase AcbS mediates formation of the characteristic C-N bond between the cyclitol and amino sugar units, completing assembly of the this compound molecule. [5]
This biosynthetic pathway emphasizes the evolutionary optimization of this compound's structure, with nature having selected specific stereochemical configurations and connection points that maximize inhibitory activity against carbohydrate-processing enzymes.
Research into this compound analogues has yielded important insights about structural tolerances for maintaining α-glucosidase inhibitory activity:
Validamycin A: This related pseudooligosaccharide contains valienamine and validamine moieties forming a validoxylamine A core. While validamycin A is a potent trehalase inhibitor rather than an α-glucosidase inhibitor, its structural similarity to this compound highlights how specific modifications to the pseudosugar components can redirect inhibitory specificity toward different enzyme targets. [7]
Acarviostatins: These this compound analogues produced by Streptomyces coelicoflavus contain the same acarviosin core but with varying maltose-like extensions. Their significant α-glucosidase inhibitory activity confirms that modifications to the terminal sugar units are better tolerated than alterations to the core acarviosin structure. [7]
Recent developments in α-glucosidase inhibitor design have yielded compounds with potentially improved potency and selectivity profiles:
Table 1: Comparative Analysis of this compound and Novel Inhibitors
| Compound | Chemical Class | α-Glucosidase IC₅₀ | α-Amylase IC₅₀ | Key Structural Features |
|---|---|---|---|---|
| This compound | Pseudotetrasaccharide | 0.27-0.31 µg/mL [8] | ~0.19-0.26 µg/mL [8] | Acarviosin core + maltose extension |
| Compound 4 (Triazole) | 1,2,4-Triazole derivative | 0.27 ± 0.01 µg/mL [8] | 0.19 ± 0.01 µg/mL [8] | Acetyl-substituted triazole core |
| Compound 10 (Triazole) | 1,2,4-Triazole derivative | 0.31 ± 0.01 µg/mL [8] | 0.26 ± 0.01 µg/mL [8] | Bromo-substituted triazole core |
| Compound 5r (Thioxothiazolidine) | Thioxothiazolidine derivative | Inactive [9] | 0.71 ± 0.01 μM [9] | Thioxothiazolidine core with selective amylase inhibition |
The emergence of 1,2,4-triazole derivatives represents a significant departure from the carbohydrate-mimetic approach of this compound. These compounds achieve potent dual inhibition of both α-amylase and α-glucosidase enzymes through entirely synthetic heterocyclic structures. SAR studies of these triazole derivatives indicate that acetyl and bromo substituents at specific positions on the phenyl ring significantly enhance inhibitory potency, potentially by optimizing electronic distribution and hydrophobic interactions within the enzyme active sites. The most potent triazole compounds demonstrate IC₅₀ values comparable to or better than this compound for both α-glucosidase and α-amylase inhibition, suggesting they may offer therapeutic advantages. [8]
Interestingly, the thioxothiazolidine class of inhibitors exhibits a different selectivity profile, with compound 5r showing remarkable potency against α-amylase but no significant activity against α-glucosidase. This selective inhibition highlights how structural modifications can dramatically alter enzyme targeting and suggests potential for developing isozyme-specific inhibitors tailored to particular therapeutic needs. The mixed-type inhibition mechanism observed for compound 5r further distinguishes it from this compound, which functions primarily as a competitive inhibitor. [9]
Objective: To evaluate and quantify the inhibitory activity of this compound and its analogs against α-glucosidase and α-amylase enzymes.
Table 2: Standard Experimental Conditions for Enzyme Inhibition Assays
| Parameter | α-Glucosidase Inhibition Assay | α-Amylase Inhibition Assay |
|---|---|---|
| Enzyme Source | Saccharomyces cerevisiae or rat intestinal extract | Porcine pancreatic or human salivary α-amylase |
| Substrate | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Starch or maltopentaose |
| Buffer Conditions | Phosphate buffer (pH 6.8-7.0) | Phosphate buffer (pH 6.9) with NaCl |
| Incubation | 37°C for 15-30 minutes | 37°C for 10-15 minutes |
| Reaction Stop | Sodium carbonate solution | DNS reagent or acidic solution |
| Detection Method | Absorbance at 405 nm (p-nitrophenol release) | Absorbance at 540 nm (DNS method) or iodine staining |
| Positive Control | This compound (IC₅₀ typically 0.27-0.31 µg/mL) | This compound (IC₅₀ typically 0.19-0.26 µg/mL) |
| Data Analysis | Non-linear regression of inhibition curves | Non-linear regression of inhibition curves |
Protocol Details:
Objective: To determine three-dimensional structure of this compound bound to target enzymes for rational drug design.
Protocol:
Key technical considerations include maintaining pH stability throughout purification and crystallization, ensuring appropriate calcium concentration for α-amylase stability, and verifying inhibitor occupancy in electron density maps. The structure of Bacillus subtilis α-amylase in complex with this compound revealed a hexasaccharide in the active site resulting from transglycosylation, providing insights into both inhibition mechanism and enzymatic reaction pathway. [3]
The structure-activity relationship of this compound demonstrates how specific structural features—particularly the pseudosugar components and their unique connections—confer potent inhibitory activity against carbohydrate-digesting enzymes. The acarviosin core serves as an exceptional transition state mimic, while the maltose extension enhances binding affinity through additional enzyme interactions. Recent advances in understanding this compound's complete biosynthetic pathway have revealed the sophisticated enzymatic machinery responsible for assembling this complex molecule in nature.
Future research directions will likely focus on several key areas:
The continued investigation of this compound's structure-activity relationship remains fertile ground for scientific discovery and therapeutic innovation, bridging natural product biosynthesis with rational drug design to address the growing global challenge of type 2 diabetes.
Acarbose is a complex oligosaccharide that acts as a competitive, reversible inhibitor of specific carbohydrate-digesting enzymes [1] [2] [3]. The following diagram illustrates this process and a key secondary pathway discovered in research.
This compound's efficacy is demonstrated by its dose-dependent reduction of key glycemic markers.
Table 1: this compound Monotherapy Efficacy (6-Placebo-Controlled Trial Analysis) [2]
| Dosage (three times daily) | Mean Change from Baseline in HbA1c (%) |
|---|---|
| 25 mg | -0.44 |
| 50 mg | -0.77 |
| 100 mg | -0.74 |
| 200 mg | -0.86 |
| 300 mg | -1.00 |
Table 2: Long-Term Glycemic Control in a 3-Year Randomized Trial [4]
| Patient Group | Median HbA1c at 3 Years | HbA1c Reduction vs. Placebo |
|---|---|---|
| This compound Group (Intention-to-treat) | Not Specified | 0.2% (p<0.001) |
| This compound Group (On allocated therapy) | 8.1% | 0.5% (p<0.0001) |
| Placebo Group (On allocated therapy) | 8.6% | -- |
Key methodologies from cited studies provide models for investigating this compound.
In Vitro Enzyme Inhibition Assays [5]
In Vitro Model of Vascular Smooth Muscle Cell (VSMC) Proliferation/Migration [5]
In Vivo/Clinical Glucose Monitoring [4] [6]
Advanced genetic tools have enabled precise metabolic engineering of Actinoplanes sp. to overcome production bottlenecks and significantly enhance acarbose yields.
Introducing additional copies of the complete 32.2 kb this compound biosynthetic gene cluster (acb cluster) directly increases production potential. The table below summarizes the effects of different acb copy numbers on this compound titer:
| Strain Description | acb Copy Number | This compound Titer Increase | Notes |
|---|---|---|---|
| Reference strain | 1 (wild-type) | Baseline | - |
| Engineered Mutant 1 | 2 | +69.4% [2] | - |
| Engineered Mutant 2 | 3 | +99.3% [2] | Near doubling of production |
| Engineered Mutant 3 (LGQ-17::3acb) | 4 | +24.2% [2] | Sharp decline from 3-copy strain; indicates metabolic burden or bottleneck |
In strains with multiple acb copies (e.g., LGQ-17::3acb), overexpressing rate-limiting genes can rescue and further enhance production.
The following diagram illustrates the core workflow for the genetic engineering of Actinoplanes sp. to enhance this compound production.
Genetic engineering and fermentation workflow for this compound production.
Optimizing environmental parameters and feeding strategies at both bench and industrial scales is critical for maximizing this compound yield.
Industrial-scale fermentation of Actinoplanes sp. A56 in a 30,000-L fermenter demonstrated that precise control of key parameters significantly enhances this compound production, achieving a titer of approximately 5,000 mg/L [4]. The table below summarizes the optimal parameters:
| Parameter | Optimal Range | Impact on this compound Production |
|---|---|---|
| Total Sugar Concentration | 75 - 80 g/L [4] | Concentrations ≥90 g/L inhibit cell growth and this compound synthesis. |
| pH | 7.0 - 7.2 [4] | Maintains optimal enzyme activity for biosynthesis. |
| Dissolved Oxygen (DO) | 40 - 50% of air saturation [4] | Ensures adequate oxygen supply for aerobic metabolism. |
| Broth Osmolality | 400 - 500 mOsm/kg during fermentation [4] | Controlled feeding strategy is crucial to maintain this level. |
This protocol enables efficient plasmid transfer for genetic manipulation.
This protocol is designed to enhance this compound production by managing carbon source levels and osmolality.
The following diagram outlines the critical control parameters and their interactions during the optimized industrial fermentation process.
Key parameters for industrial this compound fermentation control.
The optimization of this compound production in Actinoplanes sp. has progressed significantly through integrated metabolic engineering and fermentation technology. The combination of multicopy acb gene cluster integration, targeted overexpression of rate-limiting genes (acbJ, acbS), inactivation of competing pathways (treY), and precisely controlled fed-batch fermentation has enabled record-breaking titers up to 8.12 g/L [2]. Future efforts will likely focus on systems metabolic engineering, leveraging genome-scale models [6] and advanced omics analyses [3] to identify new metabolic bottlenecks and regulatory targets, further pushing the boundaries of industrial this compound production.
The U.S. Food and Drug Administration (FDA) approved acarbose in the 1990s. The official drug approval package lists an approval date of August 16, 1999, for NDA 020482 [1]. Other sources note that this compound received its first FDA approval in 1995 [2]. This discrepancy is common in historical drug records, often reflecting different phases of the approval process, such as initial approval versus subsequent approval for a revised application.
The drug was developed and marketed by Bayer Corporation under the brand name Precose [1].
This compound is a complex oligosaccharide that acts as an alpha-glucosidase inhibitor [3]. Its primary mechanism is to delay the digestion of complex carbohydrates in the body, which helps control blood sugar levels.
The table below summarizes its key pharmacological properties:
| Property | Description |
|---|---|
| Mechanism of Action | Competitively and reversibly inhibits pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes (e.g., glucoamylase, sucrase, maltase) [4] [2]. |
| Primary Effect | Slows the breakdown of oligosaccharides, trisaccharides, and disaccharides into monosaccharides, thereby reducing postprandial blood glucose elevation [4]. |
| Bioavailability | Very low systemic absorption (less than 2% as the active parent drug) as it acts locally within the gastrointestinal tract [4] [2]. |
| Metabolism | Extensively metabolized in the GI tract primarily by intestinal bacteria and digestive enzymes [2]. |
| Elimination | Approximately 51% of an oral dose is excreted in feces, while absorbed metabolites are cleared renally [4]. |
This local action in the gut is visually summarized in the following workflow:
This compound is used with diet and exercise to improve glycemic control in adults with type 2 diabetes [3] [2]. It is available as 25 mg, 50 mg, and 100 mg oral tablets [3].
The table below outlines its efficacy, common side effects, and contraindications:
| Aspect | Details |
|---|---|
| Efficacy (HbA1c Reduction) | In clinical trials, this compound monotherapy reduced HbA1c levels by -0.44% to -0.77% for doses of 25 mg and 50 mg (three times daily), respectively [4]. |
| Common Side Effects | Flatulence, diarrhea, abdominal pain, and stomach discomfort are very common, especially at the beginning of therapy [3] [4]. |
| Serious Risks | Rare but serious side effects include liver problems (elevated transaminases) and pneumatosis cystoides intestinalis [3] [4]. |
| Contraindications | Contraindicated in patients with diabetic ketoacidosis, cirrhosis, inflammatory bowel disease, colonic ulceration, or chronic intestinal diseases associated with malabsorption [3] [4]. |
Current scientific inquiry is focused on two main challenges: understanding this compound resistance and developing improved drug analogs.
Gut Microbiota and Drug Resistance: A significant portion of orally administered this compound remains unabsorbed in the gut. Recent studies have identified specific pathways in gut bacteria, such as This compound-preferred glucosidase (Apg) and microbiome-derived this compound kinase (Mak), that inactivate the drug [5] [6]. Enrichment of these bacteria in some patients is correlated with a lower response to this compound treatment, presenting a mechanism of resistance [5].
Next-Generation Analogs: Research is actively pursuing this compound analogs with superior properties. In 2024, scientists identified new compounds, Acarstatins A and B, which are glycosylated derivatives of this compound [5]. These analogs demonstrate:
This ongoing research aims to create more effective and reliable treatments for type 2 diabetes.
Table 1: Comparison of Pharmacodynamic Parameters for Acarbose Bioequivalence Evaluation
| Parameter Category | Parameter Name | Description | Time Frame | Advantages | Limitations |
|---|---|---|---|---|---|
| FDA-Recommended (2017 Guidance) | ΔCmax, 0-4h | Max reduction in serum glucose vs. baseline [1] | 0-4 hours | Directly reflects glucose-lowering effect [1] | High intra-individual variability; can produce negative values, reducing sample size [2] [3] |
| ΔAUC0-4h | Reduction in glucose AUC vs. baseline [1] | 0-4 hours | Integrated measure of effect [1] | High failure rate; negative values common (>30% of subjects) [2] [3] | |
| Newly Proposed & Validated | Cmax, 0-2h | Maximum serum glucose concentration after drug administration [3] | 0-2 hours | Avoids negative values; better reflects this compound's primary effect window; lower variability [2] [3] | Requires precise timing in early phases [2] |
| AUC0-2h | Area under the serum glucose-time curve [3] | 0-2 hours | Avoids negative values; high sensitivity and success rate in BE studies [2] [3] | Shorter monitoring period [2] | |
| Css | Plateau glucose concentration [1] | Not specified | New parameter with good performance [1] | Requires further validation [1] |
Table 2: Recommended Protocol Specifications for a Pivotal this compound BE Study
| Protocol Element | Specification | Rationale & Evidence |
|---|---|---|
| Study Design | Randomized, open-label, two-way crossover design [1] [4] | Gold standard for BE studies; minimizes intersubject variability [1]. |
| Washout Period | At least 7 days [1] [4] [3] | Ensures complete elimination of drug effect and resets gastrointestinal environment. |
| Subjects | Healthy volunteers, normal oral glucose tolerance confirmed [1] [3] | Homogeneous population reduces confounding factors; ethical considerations. |
| This compound Dose | 2 x 50 mg tablets (100 mg total) [1] [4] | Pilot studies show 50 mg may be sub-therapeutic, while 100 mg provides a clear, measurable PD effect [1] [2] [4]. |
| Sucrose Load | 75 g dissolved in 150-200 mL water, co-administered with this compound [1] [2] | Standardized challenge to stimulate postprandial glucose rise; concomitant administration is effective and practical [1] [4]. |
| Blood Sampling | Frequent sampling in first 2 hours (e.g., 10, 20, 30, 40, 50, 60, 70, 80, 90, 100, 120 min) [3] | Critical for accurately capturing Cmax and AUC0-2h due to rapid glucose fluctuations [2] [3]. |
| Sample Size | ~55-60 subjects [4] [3] | Accounts for high intra-individual variability (CV ~21%) to achieve 90% power [4]. |
| Statistical Analysis | ANOVA on log-transformed Cmax, 0-2h and AUC0-2h; 90% CI of T/R ratio must be within 80.00%-125.00% [3] | Standard BE statistical analysis. The 0-2h parameters have shown higher success rates in meeting these criteria [2] [3]. |
Accurate measurement of plasma/serum glucose is critical. While enzyme-based methods are common, a surrogate matrix approach combined with UHPLC-MS/MS offers high specificity and precision, effectively eliminating interference from biological matrices [5].
The following diagram illustrates the key stages of the clinical study workflow.
For researchers designing an this compound BE study, the evidence strongly supports moving away from the traditional FDA-recommended parameters (ΔCmax, 0-4h and ΔAUC0-4h).
This compound is a pseudotetrasaccharide alpha-glucosidase inhibitor clinically used for the treatment of type 2 diabetes mellitus. As a competitive inhibitor of pancreatic α-amylase and intestinal α-glucosidases, this compound delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia [1]. The global rise in diabetes prevalence has created an increasing demand for this compound, making optimization of its production through microbial fermentation a significant research focus. Industrial production of this compound relies primarily on fermentation processes using various Actinoplanes species, including Actinoplanes sp. SE50/110, Actinoplanes sp. A56, and Actinoplanes utahensis [2] [3] [1]. These soil bacteria naturally produce this compound as a secondary metabolite, and extensive research has been conducted to enhance this compound titers through medium optimization, genetic engineering, and fermentation process control.
The This compound molecule consists of an aminocyclitol moiety (acarviosine) linked to maltose. The acarviosine unit contains a valienamine-derived cyclitol connected to a 4-amino-4,6-dideoxyglucose moiety via a nitrogen bridge [2] [4]. This complex structure necessitates a sophisticated biosynthetic pathway in the producing organisms, which has been partially elucidated through genomic and biochemical studies [3] [4]. The complete biosynthetic gene cluster (acb cluster) in Actinoplanes sp. SE50/110 contains 22 genes organized into 7 transcriptional units, encoding enzymes responsible for the formation of this pseudooligosaccharide [3]. Understanding this pathway has enabled rational genetic engineering approaches to improve this compound yields and reduce byproduct formation.
Carbon sources serve dual roles in this compound fermentation as energy substrates and biosynthetic precursors. Maltose is particularly significant as it functions both as a carbon source and as a direct precursor for this compound biosynthesis through the action of glycosyltransferases in the this compound pathway [5]. The transport systems for maltose uptake in Actinoplanes species belong to the ATP-binding cassette (ABC) transport family, highlighting the importance of this carbon source [2].
Table 1: Carbon Source Compositions in Various this compound Fermentation Media
| Strain | Carbon Sources (g/L) | Total Sugar Concentration (g/L) | This compound Titer (mg/L) | Reference |
|---|---|---|---|---|
| Actinoplanes sp. A56 | Starch (30), Glucose (50) | 75-80 (optimal) | ~5000 | [2] |
| Actinoplanes sp. SE50/110 | Maltose (70) | 70 | ~2000-3200 | [3] [5] |
| Actinoplanes utahensis ZJB-08196 | Maltose (14 fed-batch), Glucose (6 fed-batch) | Variable during feeding | 6606 | [5] |
| Actinoplanes sp. CKD485-16 | Maltose, Glucose | Not specified | 3490 | [2] |
Research has demonstrated that maintaining total sugar concentration within an optimal range is critical for maximizing this compound production. In industrial fermentation with Actinoplanes sp. A56, maintaining total sugar at 75-80 g/L in a 30,000-L fermenter resulted in approximately 5000 mg/L of this compound [2]. Higher sugar concentrations can lead to increased broth osmolality, which may inhibit cell growth and this compound production. For Actinoplanes sp. SE50/110, a defined high-maltose medium containing 70 g/L maltose monohydrate has been successfully employed [5].
Fed-batch strategies have been developed to maintain optimal sugar concentrations throughout the fermentation process. For Actinoplanes utahensis ZJB-08196, intermittent feeding of maltose (14.0 g/L), glucose (6.0 g/L), and soybean meal (9.0 g/L) at 48, 72, 96, and 120 hours with a feed volume of 5 mL significantly enhanced this compound production to 6606 mg/L [5]. This approach helps maintain elevated osmolality (400-500 mOsm/kg) which has been shown to be beneficial for this compound production [2].
Nitrogen sources in this compound fermentation media provide essential amino acids and precursors for cellular metabolism and this compound biosynthesis. Common nitrogen sources include soybean meal, corn steep liquor, peptones, and various inorganic ammonium salts. The carbon-to-nitrogen ratio significantly influences both cell growth and this compound production, with optimal ratios varying between strains.
Table 2: Nitrogen Sources and Additives in this compound Fermentation Media
| Component | Concentration (g/L) | Function | Strain |
|---|---|---|---|
| Soybean flour | 10-20 | Organic nitrogen source | Actinoplanes sp. A56 [2] |
| Corn steep liquor | 10-20 | Vitamin/mineral source | Actinoplanes sp. A56 [2] |
| Peptone | 2.0 | Organic nitrogen | General [5] |
| Casein hydrolysate | 1.0 | Amino acid source | General [5] |
| (NH₄)₂SO₄ | 5.0 | Inorganic nitrogen | Actinoplanes sp. SE50/110 [5] |
| Ammonium chloride | Variable | Nitrogen/pH control | Streptomyces M37 [6] |
In silico analysis using genome-scale metabolic models of Actinoplanes sp. SE50/110 has predicted that the addition of specific amino acids can enhance this compound production. Model iYLW1028 predictions suggest that supplementing with arginine and histidine could increase this compound production by 78% and 59%, respectively [5]. These amino acids may play roles in precursor supply or regulatory functions in this compound biosynthesis. Additionally, the addition of S-adenosylmethionine (100 μmol/L at 12 hours post-inoculation) and validamine (20 mg/L prior to inoculation) has been shown to enhance this compound yields in A. utahensis ZJB-08196 [5].
The form of nitrogen source also affects fermentation performance. For Streptomyces M37, the addition of NH₄Cl with maintenance of fermentation pH at 8.5 for 72 hours after inoculation proved an effective strategy for enhancing this compound biosynthesis [6]. This approach likely influences both nitrogen metabolism and intracellular pH regulation, creating more favorable conditions for this compound production.
Inorganic salts in fermentation media provide essential minerals for cellular functions and enzyme activities while also serving as important osmolality regulators. Maintaining appropriate ionic strength and specific ion concentrations has been shown to significantly influence this compound production across different Actinoplanes strains.
The optimal concentrations of key inorganic salts in this compound fermentation media typically include potassium phosphate (1.0-2.0 g/L) as a pH buffer and phosphorus source, magnesium sulfate (0.5-1.0 g/L) as an enzyme cofactor, calcium carbonate (2.0 g/L) for pH stabilization, and various trace elements including iron, manganese, zinc, copper, nickel, and cobalt [2] [5] [7]. In the high-maltose minimal medium for Actinoplanes sp. SE50/110, trace elements are provided as a separate solution containing FeCl₂ (15.75 mM), MnCl₂ (25.00 mM), CaCl₂ (33.75 mM), ZnCl₂ (3.75 mM), CuCl₂ (0.50 mM), NiCl₂ (0.05 mM), and [Co(NH₃)₆]Cl₃ (0.02 mM) [5].
Osmolality control has emerged as a critical factor in this compound fermentation optimization. Research has demonstrated that maintaining broth osmolality at 400-500 mOsm/kg during the fermentation process significantly enhances this compound production [2]. This can be achieved through controlled feeding of carbon and nitrogen sources or direct addition of osmolytes. The mechanism behind this improvement may relate to the regulation of precursor uptake and metabolic flux toward this compound biosynthesis.
Industrial-scale this compound production employs large-scale fermenters ranging from 30,000 to 100,000 liters capacity [2] [1]. The process involves several standardized steps from strain preservation to harvest, with strict control of physiological parameters throughout the fermentation phase. The following protocol for Actinoplanes sp. A56 has been optimized for 30,000-L fermenters and yields approximately 5000 mg/L of this compound [2].
Medium Composition:
Procedure:
Critical Control Parameters:
For bench-scale optimization of this compound production, a fed-batch fermentation strategy with osmolality control has been developed for Actinoplanes utahensis ZJB-08196, achieving high titers up to 6606 mg/L [5]. This protocol is suitable for 500-mL to 5-L fermenters and emphasizes precise control of nutrient feeding and osmotic pressure.
Medium Composition:
Feeding Solution Composition (g/L): Maltose (280), Glucose (120), Soybean meal (180)
Procedure:
Two-stage Fermentation Strategy: For Streptomyces M37, a two-stage fermentation strategy has been developed where fermentation pH is maintained at 8.5 for the first 72 hours after inoculation, then adjusted to optimal range for production phase. This approach enhances this compound biosynthesis and is linked to increased activity of glutamate dehydrogenase and glucose-6-phosphate dehydrogenase enzymes [6].
Genetic engineering approaches have demonstrated significant potential for enhancing this compound production in Actinoplanes strains. The establishment of efficient genetic manipulation systems has enabled targeted modifications to the this compound biosynthetic pathway, regulatory networks, and precursor supply chains. An optimized conjugation system between E. coli (carrying ϕC31-derived integrative plasmids) and Actinoplanes sp. SE50/110 mycelia has achieved conjugation efficiency of 29.4% by optimizing incubation time, recipient cell quantity, donor-to-recipient ratio, and MgCl₂ concentration [8].
Key genetic engineering targets for this compound overproduction include:
The combinatorial approach integrating multiple genetic modifications has yielded the most significant improvements. In one study, combining the overexpression of TetR1 with modifications to glycogen metabolism and fed-batch fermentation strategy increased this compound production by 58% compared to the parent strain, reaching 8.04 g/L—the highest fermentation titer reported to date [3].
Genome-scale metabolic models (GSMMs) provide powerful computational frameworks for understanding cellular metabolism and identifying metabolic engineering targets for this compound overproduction. The iYLW1028 model of Actinoplanes sp. SE50/110 comprises 1028 genes, 1128 metabolites, and 1219 reactions, offering a comprehensive representation of the organism's metabolic network [5].
Key applications of GSMM for this compound production improvement include:
The integration of transcriptome data with metabolic models has further enhanced their predictive capabilities. Transcriptome sequencing of Actinoplanes sp. SIPI12-34 at different fermentation time points revealed differential expression of regulatory genes and biosynthetic cluster genes, enabling identification of new targets for genetic manipulation [3]. This systems biology approach provides a robust foundation for rational strain design rather than relying solely on random mutagenesis and screening.
Figure 1: Integrated Strategies for this compound Production Enhancement
High-performance liquid chromatography (HPLC) is the standard analytical method for this compound quantification in fermentation broth. The standard protocol involves:
For byproduct analysis, liquid chromatography-mass spectrometry (LC-MS) provides enhanced capability to identify and quantify component C and other related compounds. The elimination of component C through treY gene deletion has been confirmed using LC-MS analysis [8].
Critical process parameters must be monitored throughout this compound fermentation to ensure optimal productivity:
Advanced monitoring approaches incorporate real-time metabolic flux analysis based on genome-scale metabolic models. The iYLW1028 model of Actinoplanes sp. SE50/110 enables in silico simulation of metabolic fluxes under different nutrient conditions and genetic modifications, providing insights for process optimization [5].
Figure 2: this compound Fermentation Workflow with Critical Control Points
The optimization of this compound fermentation medium composition and process parameters has evolved from empirical approaches to systematic strategies integrating medium design, bioprocess engineering, and systems metabolic engineering. The current state-of-the-art achieves this compound titers exceeding 8 g/L through combinatorial approaches that address both nutritional and genetic factors [3]. Future improvements will likely focus on further elucidation of the complete this compound biosynthetic pathway, which has recently been fully characterized [4], enabling more precise metabolic engineering interventions.
Key emerging opportunities include dynamic control of metabolic fluxes through synthetic biology tools, application of machine learning for fermentation optimization, and development of continuous manufacturing processes. Additionally, the integration of real-time metabolomics with adaptive fermentation control represents a promising direction for further enhancing this compound productivity and consistency in industrial manufacturing.
This compound is a complex pseudo-oligosaccharide that functions as a competitive, reversible inhibitor of pancreatic alpha-amylase and intestinal alpha-glucosidase enzymes [1]. By delaying the digestion of complex carbohydrates and disaccharides into monosaccharides, it effectively reduces postprandial blood glucose excursions without causing systemic hypoglycemia when used as monotherapy [1]. Its mechanism of action is primarily localized to the gastrointestinal tract, with less than 2% of the active drug being systemically absorbed, making it a valuable therapeutic option with a distinct safety profile [1].
The rationale for using this compound in combination therapy stems from its complementary mechanism to other antidiabetic agents. While metformin primarily reduces hepatic glucose production and sulfonylureas enhance insulin secretion, this compound targets the dietary source of glucose absorption. This multi-faceted approach to glucose management is particularly relevant for populations with high-carbohydrate diets, where postprandial glycemic excursions are more pronounced [2]. Evidence suggests that this compound not only improves glycemic control but may also contribute to weight reduction and has potential cardiovascular benefits, making it a multifaceted therapeutic option in T2DM management [2] [1].
Table 1: Clinical Efficacy of this compound in Combination Therapy for Type 2 Diabetes
| Therapy Regimen | Study Duration | HbA1c Reduction (%) | FPG Reduction (mg/dL) | PPG Reduction (mg/dL) | Other Benefits | Reference |
|---|---|---|---|---|---|---|
| This compound Monotherapy | 12.4 weeks | -1.0 (from 8.4% to 7.4%) | -37.9 (from 158.3 to 120.4) | -74.4 (from 243.9 to 169.5) | Weight: -1.4 kg; Waist circumference: -1.6 cm | [2] |
| Metformin + this compound | 6 months | No significant difference vs. Metformin+SU | No significant difference vs. Metformin+SU | No significant difference vs. Metformin+SU | Regular exercise significantly improved outcomes | [3] |
| Metformin + Sulfonylurea | 6 months | Comparable to Metformin+this compound | Comparable to Metformin+this compound | Comparable to Metformin+this compound | Diet and male gender were significant factors | [3] |
Table 2: this compound Dose-Dependent Effects on Glycemic Parameters (Monotherapy Data)
| This compound Dose | HbA1c Reduction (%) | Clinical Context |
|---|---|---|
| 25 mg TID | -0.44 | Approved dosing regimen |
| 50 mg TID | -0.77 | Approved dosing regimen |
| 100 mg TID | -0.74 | Maximum approved daily dose |
| 200 mg TID | -0.86 | Investigational dose |
| 300 mg TID | -1.00 | Investigational dose |
The clinical data demonstrates that this compound provides significant reductions in all key glycemic parameters, including HbA1c, fasting plasma glucose (FPG), and most notably, postprandial plasma glucose (PPG) [2]. The magnitude of HbA1c reduction is dose-dependent, with higher doses (up to 300 mg TID in studies) providing greater efficacy, though the maximum approved daily dose is 100 mg TID [1]. A notable retrospective cohort study comparing metformin-acarbose versus metformin-sulfonylurea combinations after six months of consumption found no statistically significant differences between the two regimens in terms of HbA1c change, controlled two-hour postprandial blood glucose, or controlled fasting blood glucose [3]. This suggests that this compound-based combination therapy can achieve similar glycemic control to traditional sulfonylurea-based combinations, potentially with a different side effect profile.
Beyond its core glycemic effects, this compound therapy has demonstrated several additional benefits. In the large multinational GlucoVIP observational study, which included 1,996 Indian patients for effectiveness analysis, physicians assessed the efficacy of this compound as "very good to good" in 91.08% of patients, and 97.09% of patients continued treatment, indicating strong real-world tolerability and perceived effectiveness [2]. The study also documented modest but statistically significant reductions in body weight (mean -1.4 kg) and waist circumference (mean -1.6 cm), which are particularly valuable in T2DM management where many other therapies promote weight gain [2].
This compound's primary mechanism involves competitive inhibition of enzymes in the brush border of the small intestine. It specifically targets:
By delaying carbohydrate digestion and glucose absorption, this compound smooths the postprandial glycemic curve, reducing the glucose spike that typically occurs after meals. This mechanism is particularly beneficial for populations with high-carbohydrate diets, as noted in studies of Indian and Chinese populations where traditional diets lead to "wider glycemic excursion as well as greater post-prandial load" [2].
The diagram below illustrates the mechanism of action of this compound at the molecular level:
Diagram Title: this compound Inhibition of Carbohydrate Digestion
This compound is a bacterial-derived natural product primarily from Actinoplanes sp. SE50/110 [4]. The complete biosynthetic pathway has been recently elucidated, revealing several key steps:
This elucidation of the biosynthetic pathway has significant implications for potential production improvements and synthetic biology approaches to this compound manufacturing.
Objective: To evaluate the efficacy and safety of this compound in combination with metformin, sulfonylureas, or insulin in patients with T2DM.
Inclusion Criteria:
Exclusion Criteria:
Study Design:
Baseline Assessment:
Treatment Protocol:
Monitoring Schedule:
Dose Adjustment Guidelines:
HbA1c Measurement:
Glucose Monitoring:
Liver Function Monitoring:
Table 3: this compound Dosing and Administration in Combination Therapy
| Scenario | Initial Dose | Titration Schedule | Maximum Dose | Special Considerations |
|---|---|---|---|---|
| With Metformin | 25 mg once daily | Increase to 25 mg TID after 4-8 weeks, then 50 mg TID | 100 mg TID | GI effects may be additive; start low and titrate slowly |
| With Sulfonylurea | 25 mg with main meal | Increase to 25 mg TID after 4-8 weeks | 100 mg TID | Monitor for hypoglycemia; may need to reduce sulfonylurea dose |
| With Insulin | 25 mg with evening meal | Increase frequency and dose gradually | 100 mg TID | Particularly effective for postprandial control; adjust insulin cautiously |
| Renal Impairment (Cr >2.0 mg/dL) | Not recommended | Not studied | Not established | Avoid use in severe impairment |
| Weight <60 kg | 25 mg once daily | Increase cautiously to 25 mg TID | 50 mg TID | Lower maximum dose recommended |
The most common adverse effects of this compound are gastrointestinal, including flatulence, diarrhea, and abdominal pain, occurring in approximately 2.19% of patients according to the GlucoVIP study [2]. These effects result from undigested carbohydrates fermenting in the colon and typically diminish over time as the bacterial flora adapts.
Management Strategies:
Hypoglycemia Management:
This compound represents a valuable therapeutic option in combination regimens for Type 2 Diabetes Mellitus, particularly for targeting postprandial hyperglycemia. Its unique mechanism of action, lack of systemic absorption, and beneficial effects on weight and PPG make it a complementary agent to metformin, sulfonylureas, and insulin. Clinical evidence demonstrates comparable efficacy to sulfonylurea-based combinations with a distinct side effect profile predominantly limited to manageable gastrointestinal effects.
The successful implementation of this compound in combination therapy requires careful patient selection, gradual dose titration, and appropriate monitoring of both efficacy and safety parameters. Further studies exploring its potential cardiovascular benefits and role in prediabetes management may expand its therapeutic applications in the future.
This compound represents a unique class of anti-diabetic agents known as alpha-glucosidase inhibitors, which exert their therapeutic effects through local action within the gastrointestinal tract. As a complex oligosaccharide, this compound competitively and reversibly inhibits pancreatic alpha-amylase and membrane-bound intestinal alpha-glucosidase enzymes, specifically targeting maltase-glucoamylase, sucrase-isomaltase, and other disaccharidases in the brush border of the small intestine. This enzymatic inhibition delays the digestion of complex carbohydrates and disaccharides into absorbable monosaccharides, thereby reducing postprandial blood glucose elevations—a key therapeutic goal in managing type 2 diabetes. The extremely low systemic bioavailability of this compound (less than 2% as active drug) necessitates a pharmacodynamic (PD) rather than pharmacokinetic approach for bioequivalence (BE) assessment of generic formulations, presenting unique methodological challenges for researchers and regulatory bodies alike. [1] [2]
The assessment of this compound bioequivalence requires sophisticated pharmacodynamic modeling that captures its mechanism of action through measurable effects on serum glucose levels following carbohydrate challenge. Unlike conventional drugs where plasma concentrations directly correlate with therapeutic effect, this compound presents a complex inverse relationship between drug exposure and glucose absorption. Current regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA), recommend specific PD endpoints derived from serum glucose measurements following sucrose co-administration. However, emerging research indicates significant limitations in these established approaches, driving the development of novel PD metrics with enhanced sensitivity and scientific validity for robust bioequivalence determination. These application notes provide comprehensive methodological guidance for conducting state-of-the-art this compound bioequivalence studies, incorporating both established and emerging best practices in the field. [3] [4]
The FDA's 2017 guidance on this compound bioequivalence studies recommends a specific pharmacodynamic approach based on serum glucose response following a standardized sucrose challenge. The recommended protocol involves administering 75g sucrose alone on day 1 (baseline) followed by co-administration of 75g sucrose with this compound (typically 100mg) on day 2, with serial blood sampling over 4 hours post-dose. The primary endpoints are ΔCmax0-4h (maximum reduction in serum glucose concentration) and ΔAUC0-4h (reduction in the area under the serum glucose concentration-time curve from 0-4 hours). These parameters are calculated as the difference between baseline (sucrose alone) and treatment (sucrose + this compound) measurements, intended to capture the drug's glucose-lowering effect. However, multiple studies have identified significant methodological concerns with these metrics, particularly the problematic occurrence of negative values in up to 30% of subjects for ΔAUC0-4h, which complicate statistical analysis and bioequivalence determination. [3] [4]
Recent clinical investigations have revealed additional limitations of the FDA-recommended metrics. A 2020 study examining branded this compound formulations found that the geometric mean ratios for ΔCmax0-4h and ΔAUC0-4h showed wide confidence intervals when comparing test and reference formulations, suggesting inadequate sensitivity for robust bioequivalence determination. Furthermore, research indicates that the 4-hour sampling period may not optimally capture this compound's pharmacodynamic activity, as its inhibitory effect on alpha-glucosidase is most pronounced during the first 2 hours post-administration when complex carbohydrate digestion primarily occurs. The delayed phase (2-4 hours) appears less dose-dependent and more variable between subjects, contributing to increased metric variability and reduced discriminatory power in bioequivalence studies. These findings have stimulated the development of alternative PD parameters with enhanced scientific and statistical properties. [3]
In response to the limitations of conventional PD metrics, researchers have developed several innovative approaches that more accurately capture this compound's pharmacodynamic profile. A groundbreaking 2020 clinical trial program comprising three studies with branded this compound identified Cmax0-2h and AUC0-2h (without baseline adjustment) as superior metrics for bioequivalence assessment. These parameters demonstrated enhanced sensitivity and reliability compared to FDA-recommended endpoints, with geometric mean ratios of 1.035 (94.23-112.68) and 0.982 (89.28-107.17) respectively, showing tighter confidence intervals and better adherence to bioequivalence acceptance criteria. The scientific rationale for this improved performance lies in the alignment with this compound's mechanism of action, which predominantly affects early-phase carbohydrate digestion and absorption. [3]
Additional research has introduced several specialized metrics designed to address specific aspects of glucose homeostasis:
Glucose Excursion (GE): Quantifies the fluctuations in serum glucose levels following carbohydrate challenge, calculated using specialized algorithms that account for both peak and trough concentrations.
fAUC (fluctuation AUC): Represents the degree of fluctuation in serum glucose based on area under the curve calculations, providing a integrated measure of glycemic variability.
Plateau Glucose Concentration (Css): Captures the stabilization phase of serum glucose following initial absorption, potentially reflecting sustained drug activity.
These novel parameters have demonstrated favorable statistical properties in bioequivalence studies, with 90% confidence intervals for geometric test/reference ratios falling within the 80-125% acceptance range, suggesting utility as complementary or alternative endpoints for this compound bioequivalence assessment. [4]
Table 1: Comparison of Pharmacodynamic Metrics for this compound Bioequivalence Studies
| Metric | Definition | Sampling Period | Advantages | Limitations |
|---|---|---|---|---|
| ΔCmax0-4h | Maximum reduction in serum glucose vs baseline | 0-4 hours | FDA-recognized; intuitive interpretation | High variability; negative values possible |
| ΔAUC0-4h | Reduction in AUC of serum glucose vs baseline | 0-4 hours | Comprehensive exposure measure | Frequent negative values (up to 30%); wide confidence intervals |
| Cmax0-2h | Maximum serum glucose concentration without baseline adjustment | 0-2 hours | Higher sensitivity; aligns with mechanism | Not currently FDA-recognized |
| AUC0-2h | AUC of serum glucose without baseline adjustment | 0-2 hours | Tighter confidence intervals; no negative values | Requires validation in diverse populations |
| Glucose Excursion (GE) | Quantified fluctuation of serum glucose | 0-4 hours | Captures glycemic variability | Complex calculation |
| fAUC | Degree of fluctuation based on AUC | 0-4 hours | Integrated measure of variability | Novel approach requiring further validation |
The relative performance of various PD metrics has been systematically evaluated in multiple clinical trials. A 2012 bioequivalence study comparing test and reference this compound formulations demonstrated that while the FDA-recommended parameter ΔCSG,max (equivalent to ΔCmax0-4h) showed acceptable performance with 90% confidence intervals within 80-125%, the AUEC(0-4h) (equivalent to ΔAUC0-4h) could not be reliably computed due to a high incidence of negative values. In contrast, the newly proposed parameters Css (plateau glucose concentration) and GE (glucose excursion) exhibited favorable statistical properties, with tight confidence intervals that satisfied bioequivalence criteria. This suggests that a combination of metrics rather than reliance on a single endpoint may provide the most robust approach to bioequivalence determination. [4]
Dose-response relationships represent another critical consideration in metric selection. Research has revealed that the efficacy of this compound in reducing postprandial glucose exhibits dose dependency up to approximately 100mg, with diminishing returns at higher doses. Interestingly, while the effect on postprandial glucose reduction is dose-dependent, the impact on glycated hemoglobin (HbA1c) appears relatively consistent across the 50-300mg dose range. This dissociation highlights the importance of selecting PD metrics that accurately capture the drug's primary pharmacodynamic effect rather than relying on downstream biomarkers. The 0-2 hour parameters have demonstrated superior sensitivity to dose variations in dedicated dose-ranging studies, further supporting their utility in bioequivalence assessment of different formulation strengths. [3] [5]
Robust bioequivalence assessment of this compound formulations requires meticulous study design with careful consideration of multiple methodological factors. The recommended approach is a randomized, balanced, two-way crossover design with adequate washout period (typically 7 days) between treatments to eliminate carryover effects. This design efficiently controls for inter-subject variability by allowing each participant to serve as their own control. For dose-ranging studies or assessments involving multiple formulations, a Williams design (4×4 or higher) provides optimal statistical efficiency while maintaining balance across treatment sequences. Sample size calculations should account for the expected within-subject coefficient of variation (CV) for primary endpoints, with typical bioequivalence studies requiring 36-40 subjects to achieve 80-90% power at the 5% significance level, though larger samples may be needed for highly variable metrics. [3] [4]
Pilot studies represent a critical preliminary step in optimizing this compound bioequivalence trials. These preliminary investigations serve multiple purposes: establishing the appropriate this compound dose (typically 100mg for optimal PD effect), determining within-subject variability for sample size calculation, and validating analytical methods for serum glucose quantification. A standardized sucrose challenge of 75g dissolved in 150-300mL water has been established as the optimal carbohydrate load for unmasking this compound's pharmacodynamic effects, creating conditions that maximize the discriminatory power of PD metrics. The timing of this challenge relative to drug administration is critical—this compound should be administered simultaneously with or immediately before the sucrose load to ensure adequate enzyme inhibition during carbohydrate transit through the small intestine. [4]
Subject selection critically influences the quality and generalizability of acequivalence study results. Healthy volunteers with normal glucose tolerance represent the preferred study population, as they exhibit more predictable and reproducible serum glucose responses than diabetic patients. Inclusion criteria should specify age (typically 18-45 years), body mass index (19-24 kg/m²), and normal results on comprehensive medical evaluation including physical examination, biochemical tests, and electrocardiogram. Essential glycemic parameters include fasting blood glucose ≤6.1 mmol/L and 2-hour postprandial glucose ≤7.8 mmol/L following oral glucose tolerance testing. Exclusion criteria should encompass history of hypersensitivity to this compound, gastrointestinal disorders that might alter drug absorption, significant renal or hepatic impairment, and use of any medications that might interfere with glucose metabolism within 2 weeks preceding the study. [4]
Ethical conduct of this compound bioequivalence studies requires approval from institutional review boards or independent ethics committees, with written informed consent obtained from all participants after detailed explanation of study procedures and potential adverse effects. The most common adverse events associated with this compound administration include dose-dependent gastrointestinal effects such as flatulence, diarrhea, and abdominal discomfort resulting from carbohydrate malabsorption and colonic fermentation. These typically diminish in frequency and severity with continued treatment but should be carefully monitored throughout the study. Participants should maintain standardized dietary patterns and avoid excessive physical activity, alcohol, and caffeine-containing beverages for specified periods before and during the study to minimize confounding influences on glucose metabolism. [6] [4]
The experimental timeline for this compound bioequivalence studies follows a standardized sequence. On day 1 of each study period, participants receive 75g sucrose alone following an overnight fast of at least 10 hours to establish individual baseline serum glucose response. On day 2, participants receive the assigned this compound formulation (test or reference) co-administered with 75g sucrose under identical fasting conditions. Blood sampling follows an optimized schedule with samples collected pre-dose and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 3.5, and 4 hours post-dose, though abbreviated sampling to 2 hours may be appropriate when using novel 0-2h metrics. Blood samples should be collected in serum separation tubes, allowed to clot, centrifuged promptly, and stored at 4°C until analysis within 48 hours to ensure sample integrity. [3] [4]
Analytical methodology for serum glucose quantification typically employs the glucose oxidase method, which provides specific and reproducible results with acceptable precision and accuracy. Method validation should demonstrate linearity across the expected glucose concentration range (typically 3-15 mmol/L), with intra-day and inter-day precision not exceeding 15% coefficient of variation. Quality control samples at low, medium, and high concentrations should be analyzed in duplicate with each batch to ensure ongoing assay performance. Additional considerations include standardization of post-sampling meals (identical standardized meals provided 4 hours after dosing), fluid intake (100mL water with drug/sucrose administration, with additional water restricted for 2 hours post-dose), and physical activity (avoiding both excessive exertion and prolonged supine positioning) to minimize unnecessary variability in glucose measurements. [3]
Figure 1: Experimental Workflow for this compound Bioequivalence Study - This diagram illustrates the standardized protocol for assessing this compound bioequivalence using a crossover design with sucrose challenge and serial blood sampling for pharmacodynamic endpoint determination.
The statistical framework for this compound bioequivalence assessment follows established principles for bioequivalence trials, with specific adaptations for pharmacodynamic endpoints. The primary analysis employs analysis of variance (ANOVA) models appropriate for the crossover design, incorporating factors for sequence, period, and treatment as fixed effects and subject within sequence as a random effect. The critical comparison involves calculating the geometric mean ratio (test/reference) for primary PD parameters with 90% confidence intervals, which must fall entirely within the 80-125% acceptance range to conclude bioequivalence. For parameters with high within-subject variability, regulatory agencies may apply a scaled average bioequivalence approach with widened acceptance limits, though this remains controversial for pharmacodynamic endpoints. Data transformation (logarithmic or otherwise) should be justified based on residual analysis and goodness-of-fit criteria. [3] [4]
Handling of negative values represents a particular challenge in this compound bioequivalence assessment, especially for baseline-adjusted parameters like ΔAUC0-4h. Negative values occur when post-treatment glucose exposure exceeds baseline measurements, which may result from normal biological variability, differences in carbohydrate digestion/absorption, or methodological artifacts. Statistical approaches to this issue include data transformation, use of ratio metrics rather than difference metrics, or exclusion of parameters with high negative value incidence in favor of more robust endpoints. Research indicates that non-baseline-adjusted parameters (AUC0-2h, Cmax0-2h) essentially eliminate this problem while demonstrating improved statistical properties, providing a compelling rationale for their adoption in future studies. [3] [4]
The temporal pattern of serum glucose response following this compound administration provides valuable insights into formulation performance and potential differences in drug activity. The characteristic response shows attenuated peak concentration (reduced Cmax) and delayed time to peak (increased Tmax) compared to sucrose administration alone, reflecting delayed carbohydrate digestion and glucose absorption. The magnitude of this effect varies between subjects based on factors including intestinal alpha-glucosidase activity, gastrointestinal transit time, and gut microbiome composition, the latter being particularly relevant since certain intestinal bacteria express this compound-degrading enzymes that may modify drug exposure and effect. Analysis of the complete serum glucose profile, not just summary metrics, can reveal formulation differences that might be missed by conventional endpoint analysis. [3] [2]
Dose-response characterization provides essential context for interpreting bioequivalence results. Research has established that this compound 50mg produces a measurable but variable reduction in postprandial glucose elevation, while 100mg typically produces a robust and consistent effect appropriate for bioequivalence studies. Higher doses (150mg, 200mg) yield diminishing incremental returns with increased incidence of gastrointestinal adverse effects. This nonlinear relationship should inform the selection of appropriate this compound doses for bioequivalence assessment, with 100mg representing the optimal balance between pharmacodynamic signal strength and tolerability. The finding that HbA1c reduction does not demonstrate clear dose-dependency while postprandial glucose effects do highlights the importance of selecting appropriate PD endpoints aligned with the drug's acute mechanism of action rather than chronic metabolic effects. [3] [5]
Table 2: Optimal this compound Dosing for Pharmacodynamic Studies
| Dose | Postprandial Glucose Reduction | HbA1c Reduction | GI Adverse Events | Suitability for BE Studies |
|---|---|---|---|---|
| 50 mg | Moderate, variable | ~0.44% | Mild | Suboptimal due to variable response |
| 100 mg | Robust, consistent | ~0.74% | Moderate | Optimal balance of effect and tolerability |
| 150 mg | Moderate additional benefit | ~0.86% | Significant | Limited additional benefit with increased side effects |
| 200 mg | Minimal additional benefit | ~0.86% | High | Poor due to excessive side effects |
Emerging methodologies in this compound pharmacodynamic assessment leverage computational modeling and advanced analytics to enhance bioequivalence determination. Population pharmacodynamic modeling approaches can characterize both between-subject and within-subject variability, potentially increasing statistical power and reducing sample size requirements. These models incorporate the known mechanism of action of this compound as a competitive enzyme inhibitor, with parameters representing enzyme inhibition constants and their relationship to observed glucose absorption rates. Such mechanism-based models provide a more robust foundation for bioequivalence assessment compared to empirical statistical comparisons alone, particularly when analyzing complex endpoints like glucose excursion metrics. [3] [4]
Integration of additional biomarkers represents another frontier in comprehensive this compound bioequivalence assessment. Breath hydrogen measurement has been proposed as a complementary endpoint that directly reflects carbohydrate malabsorption, serving as a mechanistic biomarker of this compound activity. Additionally, measurement of incretin hormones such as GLP-1, which demonstrate altered secretion patterns following this compound administration, may provide additional dimensions for formulation comparison. While these endpoints currently serve exploratory rather than primary bioequivalence determination roles, they offer valuable insights for comprehensive pharmacodynamic characterization, particularly when traditional glucose-based metrics yield equivocal results. The ongoing development of standardized protocols for these novel biomarkers will likely expand the methodological toolkit available for future this compound bioequivalence studies. [5] [4]
Current regulatory guidelines for this compound bioequivalence assessment, including the FDA's 2017 guidance, remain anchored in traditional PD metrics (ΔCmax0-4h and ΔAUC0-4h) that emerging evidence suggests may be suboptimal. However, the accumulating scientific data supporting novel parameters (particularly Cmax0-2h and AUC0-2h) indicates an imminent need for guideline updates to reflect improved methodological approaches. Researchers designing this compound bioequivalence studies should consider implementing both established and novel endpoints to build robust evidence packages that satisfy current regulatory requirements while contributing to the evolution of more sensitive and scientifically valid assessment methods. This dual approach ensures regulatory compliance while advancing the scientific foundation of this compound bioequivalence determination. [3]
The global harmonization of this compound bioequivalence standards represents an important ongoing initiative, particularly given the geographic variability in this compound utilization patterns. The drug enjoys substantially higher prescription rates in Asian countries compared to Western markets, reflecting both cultural dietary patterns (higher complex carbohydrate intake) and regional treatment guidelines. This geographic disparity highlights the importance of developing bioequivalence methodologies that remain valid across diverse populations and dietary contexts. The demonstrated superiority of 0-2h parameters in Chinese populations requires confirmation in other ethnic groups to establish generalizability, though the mechanistic basis for this improved performance suggests broad applicability across populations. [3] [2]
Future methodological innovations will likely focus on further refinement of PD endpoints, potentially incorporating continuous glucose monitoring technologies that provide higher-resolution temporal glucose profiles than discrete sampling. Additionally, the growing understanding of gut microbiome influences on this compound metabolism and activity suggests that characterizing subjects' microbial compositions may help explain between-subject variability and improve study power through stratified designs. As research continues to elucidate the complex relationship between this compound exposure, enzyme inhibition, and glucose absorption, bioequivalence methodologies will evolve toward increasingly mechanistic and precise approaches that ensure therapeutic equivalence while maximizing patient access to high-quality generic medications. [3] [2]
Alpha-glucosidase is a key carbohydrate-hydrolyzing enzyme located in the brush border of the small intestine. It catalyzes the final step in the digestion of dietary carbohydrates and disaccharides into absorbable monosaccharides, primarily glucose. Inhibiting this enzyme delays glucose absorption, reducing postprandial hyperglycemia, a critical therapeutic strategy for managing Type 2 Diabetes Mellitus (T2DM) [1] [2]. The in vitro alpha-glucosidase inhibition assay is a fundamental tool for screening and evaluating potential antidiabetic compounds, using acarbose as a primary reference standard [1] [3]. This document provides detailed protocols and application notes for researchers and drug development professionals.
Alpha-glucosidase inhibitors (AGIs) like this compound function as competitive and reversible inhibitors [2] [4]. Their mechanism is depicted in the following workflow:
Inhibitor Binding and Effect: this compound, a pseudo-tetrasaccharide, mimics the natural substrate of alpha-glucosidase. It binds with high affinity to the enzyme's active site, competitively blocking the binding of complex carbohydrates [2] [4]. This binding prevents the hydrolysis of oligosaccharides and disaccharides, thereby delaying the release and subsequent absorption of glucose into the bloodstream. This action flattens the postprandial blood glucose peak without requiring systemic absorption of the drug itself, as this compound acts locally within the gastrointestinal tract [1] [4].
This is a robust and widely adopted method for high-throughput screening of novel compounds [5] [3].
Workflow of the Standard Microplate Assay:
Materials:
Step-by-Step Procedure:
Calculations: The enzyme activity is proportional to the amount of p-nitrophenol released.
To determine the mode of inhibition (e.g., competitive, non-competitive, mixed-type), kinetic studies are performed [5] [7].
Materials: As in Section 3.1. Procedure:
Inhibition Constant (Ki) Determination:
The following table summarizes the inhibitory activity (IC₅₀) of this compound and several recently developed synthetic inhibitors, demonstrating the pursuit of more potent agents.
Table 1: In Vitro Alpha-Glucosidase Inhibitory Activity (IC₅₀) of this compound and Novel Compounds
| Compound Class / Name | IC₅₀ Value (μM) (Mean ± SD) | Potency Relative to this compound | Inhibition Mode | Citation |
|---|---|---|---|---|
| This compound (Reference) | 640.57 ± 5.13 - 752.0 ± 2.0 | 1x | Competitive | [5] [7] |
| Indolo[1,2-b]isoquinoline (Compound 11) | 3.44 ± 0.36 | ~186x | Mixed-type | [7] |
| Thioquinoline-Phenylacetamide (Compound 9m) | 14.0 ± 0.6 | ~54x | Competitive | [5] |
| Benzimidazole-Thioquinoline (Compound 6j) | 28.0 ± 0.6 | ~27x | Competitive | [8] |
| 6-Chloro-2-methoxyacridine-Triazole (Compound 7h) | 98.0 ± 0.3 | ~7.6x | Competitive | [9] |
Analysis of recent studies reveals key structural features that enhance alpha-glucosidase inhibition:
The in vitro alpha-glucosidase inhibition assay serves multiple critical functions in antidiabetic drug discovery:
The in vitro alpha-glucosidase inhibition assay is a well-established, critical tool in the pipeline for discovering new antidiabetic agents. While this compound remains the standard, recent research has yielded novel chemical scaffolds with vastly superior in vitro potency. The continued application of this protocol, coupled with SAR analysis and mechanistic studies, is essential for developing the next generation of safer and more effective alpha-glucosidase inhibitors.
This compound is a potent α-glucosidase inhibitor clinically used for managing type 2 diabetes mellitus, produced through microbial fermentation using various Actinoplanes species. The industrial production of this pharmaceutical compound faces significant challenges in downstream processing due to the complex nature of fermentation broth and the presence of structurally similar impurities. The manufacturing process consists of two main stages: upstream fermentation and downstream purification, with the latter being particularly critical for achieving the stringent purity standards required for pharmaceutical applications.
The fermentation broth contains not only this compound but also numerous byproducts and impurities that complicate purification. Among these, impurity C (which contains a trehalose moiety instead of the maltose moiety found in this compound) presents particular difficulties due to its structural similarity to this compound, making separation challenging [1]. Additional shunt products identified in fermentation broths include 1-epi-valienol and valienol, which accumulate at strikingly high molar ratios to this compound (2.5 g/L and 1.6 g/L, respectively, compared to 3.1 g/L of this compound in 4-day fermentations) [2]. These impurities necessitate sophisticated purification strategies to ensure final product quality.
Various purification approaches have been developed to isolate this compound from fermentation broth, ranging from traditional methods to advanced chromatographic techniques. The selection of appropriate purification strategies depends on the initial this compound titer, impurity profile, and desired final purity. Based on current industrial practices, the following table summarizes the key purification methods and their performance characteristics:
Table 1: Comparison of this compound Purification Methods
| Method | Key Steps | Purity Obtained | Remarks |
|---|
| Modern Chromatographic Process [3] | 1. Broth filtration & concentration 2. Anion-exchange chromatography 3. Cation-exchange chromatography 4. Displacement chromatography 5. Concentration & crystallization | ≥98.5% | Reduced organic solvent use; suitable for industrial scale | | Enzyme-Assisted Purification [4] | 1. Broth acidification & filtration 2. Amyloglucosidase treatment 3. Strong cation-exchange chromatography 4. Ethanol precipitation 5. Affinity chromatography | High purity; meets pharmacopeial standards | Enzymatic degradation of sugars; effective impurity removal | | Validamine-Enhanced Fermentation [1] | Fed-batch fermentation with validamine addition prior to purification | Increased this compound/impurity C ratio | Upstream strategy to facilitate downstream processing |
Effective purification requires understanding and targeting specific impurities present in this compound fermentation broth:
Based on the patented purification process [3], the following detailed protocol can be implemented for industrial-scale this compound production:
Table 2: Chromatography Sequence for this compound Purification
| Step | Column Type | Resin/Matrix | Elution Conditions | Target |
|---|---|---|---|---|
| Primary Purification | Anion-exchange | Polystyrene-crosslinked macroporous adsorption resin | Gradient elution with HCl (0.01-0.5 mol/L) | Removal of acidic impurities and pigments |
| Secondary Purification | Cation-exchange | Strong acid cation exchange resin | Isocratic elution with ultra-pure water | Separation from neutral impurities |
| Polishing | Displacement chromatography | Appropriate chromatographic medium | Displacement agent | Final purity enhancement |
This alternative approach [4] utilizes enzymatic treatment to facilitate purification:
Robust analytical methods are essential for monitoring this compound purity throughout the purification process. The following stability-indicating HPLC method has been validated for this compound quantification [5]:
Table 3: HPLC Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Lichrospher-100-NH2, 5 µm, 250 × 4.6 mm i.d. |
| Mobile Phase | Acetonitrile:0.007 M phosphate buffer, pH 6.7 (750:250, v/v) |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Retention Time | ~20.8 minutes (this compound) |
| Linearity Range | 2.5-20 mg/mL (R² = 0.9995) |
A rapid analytical method utilizing infrared spectroscopy and chemometrics has been developed for real-time monitoring of glucose and maltose during fermentation, which can inform purification strategy selection [6]:
The following workflow diagram illustrates the complete this compound purification and quality control process:
Successful this compound purification requires careful attention to process parameters and potential optimization strategies. Key considerations include:
The purification protocol described herein enables the production of this compound with purity ≥98.5%, meeting the specifications of major pharmacopoeias including USP, EP, and JP [7]. Implementation of these methods requires appropriate facility design with emphasis on cleaning validation, microbial control, and data integrity to satisfy regulatory expectations during FDA inspections [7].
Impaired Glucose Tolerance (IGT) represents a critical prediabetic state characterized by elevated postprandial blood glucose levels, signaling increased risk for developing type 2 diabetes (T2D) and cardiovascular complications. The global burden of dysglycemia continues to escalate, with an estimated 300 million adults potentially affected by 2025, creating an urgent need for effective intervention strategies [1]. Acarbose, an alpha-glucosidase inhibitor, functions through a unique mechanism of action that specifically addresses postprandial hyperglycemia—the hallmark physiological abnormality in IGT. This enzyme inhibition approach targets the carbohydrate digestion pathway in the small intestine, providing a complementary strategy to other antidiabetic medications that primarily enhance insulin secretion or improve insulin sensitivity.
The pathophysiological basis for using this compound in IGT populations is particularly compelling for individuals consuming carbohydrate-rich diets, which are common in many Asian countries. Complex carbohydrates undergo a sequential digestive process beginning with amylase-mediated breakdown of polysaccharides to oligosaccharides, followed by alpha-glucosidase conversion of these oligosaccharides to absorbable monosaccharides. By competitively inhibiting these enzymatic processes, this compound delays carbohydrate absorption, flattening the postprandial glucose curve and reducing the glycemic burden that contributes to beta-cell exhaustion and insulin resistance over time [2] [3]. This mechanism of action positions this compound as an ideal pharmacological intervention for IGT, where postprandial hyperglycemia represents the primary metabolic defect.
Diabetes incidence reduction: The primary efficacy endpoint in long-term IGT trials should be the time to development of diabetes based on standardized oral glucose tolerance test (OGTT) criteria (2-hour plasma glucose ≥200 mg/dL) or fasting plasma glucose criteria (≥126 mg/dL) confirmed with a second test. This clinically meaningful endpoint directly measures the intervention's ability to alter the natural history of dysglycemia. The ACE trial demonstrated an 18% relative risk reduction in diabetes incidence with this compound versus placebo in high-risk IGT patients with coronary heart disease, providing benchmark data for power calculations [4].
Glycemic parameters: For shorter-term trials (3-6 months), change in 2-hour postprandial glucose following a standardized meal tolerance test or OGTT serves as a validated surrogate endpoint. In the GlucoVIP observational study, this compound treatment resulted in a mean reduction of 74.4 mg/dL in 2-hour postprandial glucose levels from a baseline of 243.9 mg/dL after approximately 12 weeks of treatment [1]. This substantial improvement highlights the potent effect of this compound on postprandial glycemic excursions, which is particularly relevant given the contribution of postprandial hyperglycemia to cardiovascular risk in IGT populations.
Cardiovascular risk modulation: Comprehensive assessment of cardiovascular risk factors should include fasting insulin, lipid profile (triglycerides, total cholesterol, LDL-C, HDL-C), blood pressure, and inflammatory markers (hs-CRP, TNF-α). A recent meta-analysis of randomized controlled trials demonstrated that this compound significantly reduces triglycerides (WMD = -13.89 mg/dL), total cholesterol (WMD = -2.26 mg/dL), and systolic blood pressure (WMD = -1.29 mmHg) in diabetic and IGT populations [5] [6]. These modest but statistically significant improvements across multiple cardiovascular risk domains suggest a potential pleiotropic benefit beyond glycemic control.
Anthropometric measures: Documentation of body weight and waist circumference changes provides important information about metabolic effects. Clinical data indicate this compound treatment results in modest but consistent weight reduction (approximately 1.25-1.4 kg) and waist circumference decrease (approximately 1.6 cm) [1] [5]. These anthropometric changes occur without specific lifestyle intervention mandates, suggesting a intrinsic effect possibly related to reduced carbohydrate absorption or altered gut hormone secretion.
Beta-cell function preservation: Evaluation of beta-cell function through homeostasis model assessment (HOMA-B) or other validated measures provides insight into the potential mechanisms through which this compound may prevent diabetes progression. By reducing postprandial glycemic excursions, this compound may alleviate glucotoxic effects on pancreatic beta cells, thereby preserving insulin secretory capacity over time.
Table 1: Primary and Secondary Endpoints for this compound Trials in Impaired Glucose Tolerance
| Category | Specific Endpoint | Method of Assessment | Expected Magnitude of Change | Timing of Assessment |
|---|---|---|---|---|
| Primary Endpoints | Diabetes incidence | OGTT (2-hour plasma glucose) | 18% relative risk reduction [4] | Annual assessment |
| 2-hour postprandial glucose | Meal tolerance test or OGTT | -70 to -75 mg/dL [1] | 3-6 months | |
| Secondary Endpoints | Fasting blood glucose | Standardized laboratory measurement | -3.5 to -6.0 mg/dL [6] | 3-6 months |
| HbA1c | HPLC or standardized immunoassay | -0.3% to -0.4% [5] | 6-12 months | |
| Body weight | Calibrated scale with standard protocol | -1.25 to -1.4 kg [1] [5] | 3-6 months | |
| Triglycerides | Fasting lipid panel | -13 to -14 mg/dL [5] [6] | 3-6 months | |
| Systolic blood pressure | Standardized measurement | -1.3 mmHg [5] | 3-6 months |
The target population for IGT trials should include adults aged 18-80 years with confirmed IGT according to WHO or ADA criteria (2-hour plasma glucose 140-199 mg/dL after 75g OGTT). Key inclusion criteria should encompass individuals with additional diabetes risk factors such as overweight/obesity (BMI ≥23 kg/m² for Asian populations, ≥25 kg/m² for other ethnicities), history of gestational diabetes, family history of diabetes, or established cardiovascular disease. The recruitment strategy should prioritize population diversity to ensure generalizability of findings across different ethnic groups, with particular attention to populations consuming carbohydrate-rich diets who may derive enhanced benefit from this compound's mechanism of action [1]. The ACE trial successfully enrolled 6,522 Chinese patients with both IGT and coronary heart disease, demonstrating the feasibility of recruiting high-risk populations for large-scale outcome trials [4].
Randomization procedures must ensure balanced allocation to treatment groups while accounting for potential confounding variables. A stratified randomization approach should be employed based on key prognostic factors including study site, age category (<50, 50-65, >65 years), BMI category (<30, ≥30 kg/m²), and baseline 2-hour postprandial glucose levels. The allocation concealment mechanism should utilize central computerized systems or sealed opaque envelopes to prevent selection bias. The sample size calculation must be adequately powered for the primary endpoint, with the ACE trial providing a reference benchmark with its enrollment of over 6,500 participants to detect cardiovascular outcomes with sufficient statistical power [4].
The This compound dosing regimen should follow established protocols with initial titration to enhance gastrointestinal tolerability. Treatment should initiate at 25 mg once daily with the main meal, increasing to 25 mg three times daily after 1-2 weeks, then titrating to 50 mg three times daily as the target maintenance dose [2]. The maximum recommended dose of 100 mg three times daily may be considered for individuals tolerating the medication but not achieving sufficient postprand glycemic response at lower doses. The control group should receive matching placebo tablets identical in appearance, taste, and packaging to maintain blinding integrity. The treatment duration must be sufficient to evaluate diabetes incidence, typically requiring 3-5 years of follow-up based on previous diabetes prevention trials.
A double-blind design is essential to minimize performance and detection bias, particularly for subjective endpoints. The blinding procedure should ensure that participants, care providers, outcome assessors, and data analysts remain unaware of treatment allocation throughout the trial. Rescue medication protocols should be standardized, with clear criteria for initiating additional glucose-lowering therapy in both groups to maintain ethical standards while preserving study integrity. The use of central laboratory services for primary endpoint assessments (OGTT measurements) further reduces measurement bias in multicenter trials.
Table 2: this compound Dosing and Titration Schedule for IGT Clinical Trials
| Study Period | Dosing Regimen | Administration Instructions | Monitoring Parameters | Titration Criteria |
|---|---|---|---|---|
| Week 1-2 | 25 mg once daily | With the first bite of the main meal | GI tolerability, PPG if available | N/A |
| Week 3-4 | 25 mg three times daily | With the first bite of each main meal | GI symptoms, fasting glucose | Tolerating initial dose |
| Week 5+ | 50 mg three times daily | With the first bite of each main meal | PPG, HbA1c, GI symptoms | Tolerating 25 mg TID |
| Maximum Dose | 100 mg three times daily | With the first bite of each main meal | Comprehensive efficacy and safety | Inadequate response to 50 mg TID |
The standardized OGTT represents the gold standard for diagnosing IGT and assessing progression to diabetes. The protocol requires administration of 75 grams of anhydrous glucose dissolved in 250-300 mL of water consumed within 5 minutes after an overnight fast of 8-14 hours. Venous blood samples should be collected at fasting (0-minute) and 120-minute timepoints, with plasma immediately separated and analyzed using standardized laboratory methods. Pre-test conditions must be standardized, including 3 days of unrestricted diet (>150 g carbohydrate daily) and usual physical activity, avoidance of medications known to affect glucose tolerance (when safe), and testing performed in the morning after 30 minutes of seated rest. The diagnostic criteria for IGT should follow current ADA/WHO guidelines with 2-hour plasma glucose values between 140-199 mg/dL (7.8-11.0 mmol/L) confirming eligibility [4].
For more frequent assessment of postprandial glucose, a standardized meal tolerance test provides a physiological alternative to the OGTT. The test meal should contain approximately 75-80 grams of carbohydrates with standardized proportions of fat (25-30g) and protein (15-20g) to ensure consistency. Commercially available nutritional supplements or customized meals using local foods can be employed, with macronutrient composition precisely documented. Blood sampling should occur at 0, 30, 60, 90, and 120 minutes to capture the complete glucose excursion curve. The incremental area under the curve (AUC) for glucose and insulin provides valuable pharmacokinetic data beyond the single 2-hour timepoint. This approach was utilized effectively in the GlucoVIP study which demonstrated significant postprandial glucose reductions with this compound therapy [1].
Central laboratory assessment of glycemic parameters should include HbA1c measurement using NGSP-certified methods (HPLC or immunoassay), fasting plasma glucose using standardized enzymatic methods, and fasting insulin to permit HOMA-IR calculation. Lipid profiling should include direct measurement of total cholesterol, triglycerides, and HDL-C, with LDL-C calculated using the Friedewald formula. Additional biomarkers of interest include inflammatory markers (hs-CRP, TNF-α, IL-6) and adipokines (leptin, adiponectin) which may provide mechanistic insights into this compound's effects on cardiovascular risk [5].
Anthropometric measurements must follow standardized protocols: body weight measured in light clothing without shoes using calibrated electronic scales, height measured without shoes using stadiometers, waist circumference measured at the midpoint between the lowest rib and the iliac crest at end expiration. These measurements should be performed in duplicate with a third measurement if differences exceed predetermined thresholds (0.5 kg for weight, 1 cm for waist circumference). The measurement schedule should align with efficacy assessments at baseline, 3 months, 6 months, and every 6 months thereafter to track longitudinal changes.
The statistical analysis plan for this compound IGT trials should employ intention-to-treat principles including all randomized participants in their originally assigned groups. The primary analysis for diabetes incidence should utilize time-to-event methodology (Kaplan-Meier curves with log-rank test and Cox proportional hazards models) to account for variable follow-up times and censoring. The sample size calculation must account for expected event rates, dropout rates, and study duration, with the ACE trial providing a reference with its enrollment of 6,522 participants to detect a 18% relative risk reduction in diabetes incidence with 90% power [4].
For continuous secondary endpoints (glycemic parameters, anthropometric measures, cardiovascular risk factors), linear mixed-effects models should analyze changes from baseline while accounting for correlated measurements within participants. The meta-analysis by Amani et al. provides expected effect sizes for power calculations, with weighted mean differences of -3.55 mg/dL for FBG, -6.73 pmol/L for fasting insulin, -1.25 kg for body weight, and -13.89 mg/dL for triglycerides [5] [6]. Pre-specified subgroup analyses should examine consistency of treatment effects across baseline characteristics such as age, sex, BMI, baseline glucose levels, and ethnic background to identify potential modifiers of this compound response.
The gastrointestinal adverse effect profile of this compound represents the most significant challenge to adherence in clinical trials. These effects (flatulence, diarrhea, abdominal discomfort) result from the mechanism of action whereby undigested carbohydrates undergo fermentation in the colon. The GlucoVIP study reported drug-related adverse events in 2.19% of participants, predominantly gastrointestinal in nature [1]. To mitigate these effects, several strategies prove effective: gradual dose titration over 4-8 weeks, dietary counseling to temporarily reduce high-carbohydrate foods during initiation, and clear expectation setting regarding the transient nature of these symptoms typically resolving within 4-8 weeks.
Adherence monitoring should incorporate multiple approaches including pill counts, medication diaries, and participant-reported questionnaires. Electronic adherence monitoring systems provide superior accuracy when resources permit. Adherence support should include regular counseling sessions, educational materials detailing the mechanism of action, and troubleshooting guidance for managing gastrointestinal symptoms. The GlucoVIP study demonstrated excellent adherence potential with 97.09% of patients continuing this compound therapy throughout the observation period [1].
Routine safety monitoring should include liver function tests (AST, ALT, alkaline phosphatase) at baseline, 3 months, 6 months, and annually thereafter, as this compound has been associated with reversible transaminase elevations in rare cases [2]. Renal function assessment (serum creatinine, eGFR) should occur at baseline and annually, with particular caution in individuals with pre-existing renal impairment (serum creatinine >2.0 mg/dL) who were excluded from earlier studies. Serious adverse events should be recorded throughout the trial with particular attention to hospitalizations for any cause, cardiovascular events, and severe hypoglycemia, though the latter is uncommon with this compound monotherapy.
The independent data monitoring committee (DMC) should periodically review unblinded safety data to ensure participant welfare. Stopping criteria for individual participants should include persistent liver transaminase elevations >3 times upper limit of normal, confirmed severe hypoglycemia requiring assistance, or other medically significant events potentially related to study medication. The ACE trial established excellent safety protocols in their large-scale study of this compound in high-risk IGT patients with established coronary heart disease, providing a template for comprehensive safety monitoring [4].
The following diagram illustrates the sequential enzymatic inhibition process by which this compound modulates postprandial glucose absorption, along with key metabolic effects relevant to IGT management:
Diagram Title: this compound Mechanism of Action and Metabolic Effects in IGT
The experimental workflow for comprehensive assessment of this compound in IGT trials is illustrated below:
Diagram Title: IGT Clinical Trial Workflow for this compound Evaluation
The structured clinical trial framework presented herein provides a comprehensive methodology for evaluating this compound in impaired glucose tolerance populations. This approach balances scientific rigor with practical implementation considerations, drawing upon evidence from previous studies including the multinational GlucoVIP observational study and the randomized ACE trial [1] [4]. The integration of standardized protocols for key assessments, particularly the OGTT and meal tolerance tests, ensures reliable endpoint measurement across multiple sites. The dose-titration strategy and proactive management of gastrointestinal effects address the primary challenge to medication adherence. This systematic approach to trial design will generate high-quality evidence regarding this compound's potential to modify the natural history of prediabetes and reduce associated cardiovascular risk factors.
This compound is an alpha-glucosidase inhibitor used globally for managing type 2 diabetes, particularly in Asian populations where carbohydrate intake is high. As a competitive inhibitor of pancreatic α-amylase and intestinal α-glucosidases, this compound delays carbohydrate digestion in the small intestine, resulting in reduced postprandial hyperglycemia. However, a significant portion of its therapeutic effects extends beyond this primary mechanism through modulations of the gut microbiota ecosystem. When this compound inhibits host digestive enzymes, undigested carbohydrates reach the distal gut, becoming available for microbial fermentation. This alteration in nutrient availability drives substantial changes in microbial community structure and function, increasing production of microbial metabolites like short-chain fatty acids (SCFAs) that mediate many of this compound's beneficial metabolic effects [1] [2].
The connection between this compound and gut microbiota represents a paradigm shift in understanding how anti-diabetic drugs work. Research demonstrates that this compound induces significant alterations in microbial composition in both human and animal models, enriching for beneficial bacterial taxa and modifying the metabolic output of the gut ecosystem. These changes correlate with improvements in host metabolism, reduced inflammation, and interestingly, with extended lifespan in mouse models [1] [3]. The methodology for accurately analyzing these this compound-microbiota interactions is therefore critical for pharmaceutical researchers, microbiologists, and metabolic disease specialists seeking to understand the complete mechanism of action of this widely prescribed medication.
Population Selection: Research indicates that prediabetic and type 2 diabetic individuals aged 30-70 years with BMI 18-35 kg/m² represent ideal study populations for this compound-microbiota studies. Exclusion criteria should include antibiotic usage (within 1 month prior to study), gastrointestinal diseases, hepatic/renal impairment, and other conditions that might confound microbiome analysis [4] [5].
Randomization and Blinding: Implement randomized, double-blind, controlled crossover designs to maximize data quality. For example, randomly allocate participants to receive either this compound (50 mg starting dose, titrated to 100 mg three times daily) or placebo for 4 weeks, followed by a washout period before crossing over to the alternative treatment. Use computer-generated randomization sequences with allocation concealment via opaque sealed envelopes [4].
Sampling Timeline: Collect fecal samples at baseline, during treatment, and post-treatment to establish intra-individual changes. In a typical 4-week intervention, collect samples at day 0, week 4 (end of first treatment), week 8 (after washout), and week 12 (end of crossover treatment) [4].
Model Selection: For diabetes research, use high-fat diet fed mice or genetically diabetic models (db/db mice). For longevity studies, genetically heterogeneous mice (as used in the Interventions Testing Program) are appropriate [3].
Dosing Regimen: Incorporate dose-dependence in study designs. For mice, include both low-dose (25 ppm) and high-dose (400 ppm) this compound mixed with feed to evaluate dose-responsive changes in microbiota composition [2].
Control Groups: Always include vehicle control groups receiving identical diet without this compound. Consider including calorie-restricted control groups to distinguish this compound-specific effects from general dietary restriction impacts on gut microbiota [1].
Table 1: Dosing Protocols for this compound Studies
| Subject Type | Initial Dose | Maintenance Dose | Administration | Duration |
|---|---|---|---|---|
| Human (Diabetes) | 50 mg once daily | 50 mg three times daily (titrated over 1 week) | With first bite of each meal | 4 weeks to 6 months |
| Human (Prediabetes) | 50 mg once daily | 50 mg three times daily | With meals | 4 weeks (crossover design) |
| Mouse (Therapeutic) | - | 400 ppm mixed with feed | Ad libitum | 3-6 months |
| Mouse (Low-dose) | - | 25 ppm mixed with feed | Ad libitum | 3-6 months |
Human Collection Protocol: Participants should collect fresh fecal samples using sterile containers after natural defecation. Samples must be transported to the laboratory within 2 hours of collection and immediately aliquoted for various analyses. One aliquot should be used for routine testing (excluding bloody stools, pus, or parasitic infections), while another should be stored at -80°C for microbiota analysis [4].
Animal Collection Protocol: Collect fecal pellets directly from mice during defecation or gently from the distal colon using sterile techniques. Place samples immediately on dry ice and transfer to -80°C storage within 30 minutes. For temporal studies, collect samples at consistent times of day to control for diurnal microbial variations [3].
Sample Preservation: For metagenomic studies, preservation in DNA/RNA stabilization buffers is acceptable when immediate freezing is impractical. For metabolomic studies, flash-freezing in liquid nitrogen is preferred to preserve metabolic profiles [6].
Bacterial Lysis Protocol:
Quality Assessment:
Table 2: DNA Extraction and Sequencing Parameters from Key this compound Studies
| Study Reference | Extraction Method | Target Region | Primers | Sequencing Platform | Average Reads/Sample |
|---|---|---|---|---|---|
| PMC5380489 [4] | Commercial kit (iNtRON) with lysozyme pretreatment | 16S rRNA V3-V5 | 341F (5'-CCTACGGGNGGCWGCAG-3') and 926R (5'-CCGTCAATTCMTTTRAGT-3') | 454 GS FLX Titanium pyrosequencer | Not specified |
| Nature Communications [6] | Not specified | Whole metagenome shotgun | Not applicable | Illumina HiSeq (not specified) | 7.7 Gb |
| BMC Microbiology [3] | PowerSoil DNA Isolation Kit | 16S rRNA V4 | 515F/806R with dual-index approach | Illumina MiSeq | 47,000 sequences |
Amplification Protocol: Amplify the V3-V5 hypervariable regions of the 16S rRNA gene using universal bacterial primers 341F (5'-CCTACGGGNGGCWGCAG-3') and 926R (5'-CCGTCAATTCMTTTRAGT-3'). PCR conditions should include: initial denaturation at 94°C for 3 min; 30 cycles of 94°C for 45 s, 56°C for 1 min, and 72°C for 1 min; final extension at 72°C for 10 min [4].
Barcoding and Multiplexing: Add 10-base barcodes to the 5' end of the 341F primer to differentiate samples during multiplex sequencing. Use a minimum of triplicate PCR reactions per sample to reduce amplification bias, then pool reactions before purification [4].
Library Preparation and Sequencing: Purify PCR products using systems such as the Wizard SV Gel and PCR Clean-Up System. Perform emulsion PCR according to platform-specific protocols (e.g., Roche 454 GS FLX Titanium). For Illumina platforms, use dual-index approaches with appropriate adapters [4] [3].
Library Construction: For comprehensive functional analysis, prepare libraries with 350-500 bp insert sizes using Illumina-compatible kits. Fragment DNA via sonication (Covaris system) or enzymatic digestion, then size-select using SPRI beads [6].
Sequencing Depth: Target minimum 7 Gb of sequence data per sample for adequate coverage of microbial genomes. This typically requires 10-20 million 150bp paired-end reads per human fecal sample, though this may vary based to microbial density and diversity [6].
Quality Control Steps:
Quality Filtering: Process raw sequences to remove low-quality reads using the following criteria: minimum length of 200 bp, no ambiguous bases, and average quality score >25. For 454 pyrosequencing data, correct sequencing noise with the PyroNoise algorithm in Mothur with default parameters [4].
OTU Picking: Cluster sequences into operational taxonomic units (OTUs) at 97% sequence similarity using UPARSE or VSEARCH algorithms. Remove chimeric sequences using UCHIME against reference databases such as SILVA or Greengenes. Pick a representative sequence for each OTU using the most abundant sequence method [4] [3].
Taxonomy Assignment: Classify OTUs against the RDP database (for 16S data) using a minimum confidence threshold of 0.8. For more accurate classification, use the SILVA database with SINA aligner. For metagenomic data, use Kraken2 or MetaPhlAn for taxonomic profiling [4] [6].
The following diagram illustrates the comprehensive bioinformatics workflow for analyzing this compound-induced microbiota changes:
Diversity Analyses: Calculate alpha diversity metrics (Shannon, Chao1, Observed OTUs) using QIIME2 or Phyloseq. Assess beta diversity using Bray-Curtis dissimilarity, weighted and unweighted UniFrac distances. Perform PERMANOVA with 999 permutations to test for significant group differences in community structure [4] [3].
Differential Abundance Testing: Identify taxa significantly altered by this compound treatment using DESeq2 (for count data) or LEfSe (Linear Discriminant Analysis Effect Size). Apply false discovery rate (FDR) correction (Benjamini-Hochberg) with significance threshold of q < 0.05. For multivariate analysis, use MaAsLin2 (Multivariate Association with Linear Models) to account for clinical covariates [4] [6].
Longitudinal Analysis: For crossover or time-series studies, use mixed-effects models to account for within-subject correlations. Implement these analyses in R using the lme4 package or QIIME2 longitudinal plugin [4].
Sample Preparation: Weigh 100-200 mg of wet fecal material and homogenize in ultrapure water (1:5 w/v). Centrifuge at 12,000 × g for 15 minutes at 4°C. Acidify supernatant with HCl to pH 2-3, then extract with diethyl ether. Derivatize with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) at 80°C for 60 minutes [3].
GC-MS Parameters:
Quantification: Prepare standard curves for acetate, propionate, butyrate, isobutyrate, valerate, and isovalerate across concentration ranges of 0.1-100 μg/mL. Use deuterated internal standards (e.g., d3-acetate) for improved accuracy [3].
Plasma Sample Preparation: Add 50 μL of plasma to 200 μL of ice-cold methanol containing internal standards (d9-TMAO). Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer supernatant to autosampler vials for LC-MS/MS analysis [5].
LC-MS/MS Conditions:
Extraction Protocol: Add 50 μL of plasma or fecal homogenate to 200 μL of ice-cold methanol:acetonitrile (1:1) containing deuterated bile acid internal standards. Vortex, sonicate for 10 minutes, then centrifuge at 14,000 × g for 15 minutes. Transfer supernatant for analysis [6].
UPLC-MS/MS Method:
Table 3: Key Microbial Metabolites Altered by this compound Treatment
| Metabolite Class | Specific Analytes | Direction of Change | Detection Method | Biological Significance |
|---|---|---|---|---|
| Short-chain fatty acids | Acetate, Propionate, Butyrate | ↑ Increase | GC-MS | Improved gut barrier function, reduced inflammation, glucose regulation |
| Bile acids | Primary bile acids (CA, CDCA) | ↑ Increase | LC-MS/MS | Altered gut-liver signaling, improved metabolism |
| Bile acids | Secondary bile acids (DCA, LCA) | ↓ Decrease | LC-MS/MS | Reduced cytotoxic effects |
| TMAO-related | Trimethylamine N-oxide | ↓ Decrease | LC-MS/MS | Reduced cardiovascular risk |
| TMAO precursors | L-carnitine, γ-butyrobetaine | Variable | LC-MS/MS | Substrate availability for microbial metabolism |
Integration Approaches: Perform multivariate correlation analyses between microbiota composition, metabolite levels, and clinical parameters using the Generalized Estimating Equation (GEE) to account for repeated measures. Calculate Spearman correlation coefficients with FDR correction for multiple testing [6].
Pathway Analysis: For metagenomic data, use KEGG and MetaCyc pathway databases to identify enriched functional modules. Implement SEED and eggNOG annotations for broader functional categorization. Visualize results using heatmaps and pathway abundance plots [6].
Network Analysis: Construct co-occurrence networks from relative abundance data using SparCC or SPIEC-EASI to infer microbial interactions. Identify keystone taxa that may drive community structure changes in response to this compound treatment [4] [6].
The following diagram illustrates the experimental workflow from sample collection to data integration:
Community Composition: Generate stacked bar charts at phylum and genus levels using ggplot2 in R. For longitudinal data, create area plots to visualize taxonomic shifts over time [4] [3].
Multidimensional Scaling: Plot principal coordinates analysis (PCoA) based on Bray-Curtis dissimilarities to visualize beta diversity patterns. Ellipse confidence intervals at 95% for group comparisons. Use Procrustes analysis to superimpose metabolite and microbiota ordinations [6] [3].
Heatmaps: Create clustered heatmaps using ComplexHeatmap package in R to display significantly altered taxa and metabolites simultaneously. Include clinical parameters as annotation tracks to visualize correlations [6].
The methodology outlined in this document provides a comprehensive framework for investigating this compound-gut microbiota interactions in metabolic disease research. By implementing these standardized protocols, researchers can generate comparable, high-quality data across studies and institutions. The consistent observation that this compound enriches SCFA-producing bacteria while reducing potential pathogens across multiple studies highlights the robustness of these methods [4] [3].
Quality assurance should include positive controls (mock microbial communities with known composition) for sequencing runs, technical replicates for metabolite analyses, and blinded assessment of outcomes where possible. Researchers should adhere to FAIR data principles by depositing raw sequences in public repositories (ENA, SRA) and following MIAME and MIAMI guidelines for metadata reporting. As the field of pharmacomicrobiomics advances, these standardized methodologies will prove essential for understanding how this compound and other medications interact with the gut microbiome to influence host physiology and therapeutic outcomes [7].
This compound is an alpha-glucosidase inhibitor that functions by competitively inhibiting enzymes in the small intestine responsible for carbohydrate digestion, including maltase-glucoamylase, sucrase, and maltase [1]. This inhibition results in the delayed absorption of carbohydrates, which consequently reduces postprandial blood glucose excursions—a cornerstone of its therapeutic efficacy in diabetes management. The undigested carbohydrates subsequently undergo fermentation by colonic bacteria, producing gases (hydrogen and methane) and short-chain fatty acids. This malabsorption phenomenon can be quantitatively measured to assess the pharmacodynamic effects of this compound and optimize dosing strategies.
The measurement of carbohydrate malabsorption following this compound administration provides researchers and clinicians with crucial insights into the drug's bioavailability and enzymatic inhibition potency. Since this compound acts locally within the gastrointestinal tract with minimal systemic absorption (less than 2% in unchanged form), direct plasma measurements are not informative of its intestinal activity [2]. Instead, functional assessment of its pharmacological effect through malabsorption quantification serves as a superior biomarker for dose-response relationships and interindividual variability in drug response. These measurements are particularly relevant in drug development when comparing formulations, establishing bioequivalence, or exploring drug-drug interactions that might affect this compound activity.
The breath hydrogen test (BHT) represents the most extensively validated and widely utilized method for quantifying carbohydrate malabsorption following this compound administration. This technique leverages the fundamental physiological principle that undigested carbohydrates reaching the colon undergo bacterial fermentation, producing hydrogen gas (H₂) as a byproduct. A portion of this hydrogen diffuses into the bloodstream and is excreted via the lungs in breath, where it can be measured with specialized analytical equipment [3].
The experimental workflow for the breath hydrogen test involves multiple critical steps that must be carefully controlled to ensure reliable and reproducible results. The procedure begins with baseline breath sample collection, followed by administration of both the this compound dose and a standardized carbohydrate load. Subsequent breath samples are collected at regular intervals over several hours, with hydrogen concentrations measured and recorded. The area under the curve (AUC) of breath hydrogen concentration versus time provides a quantitative measure of total carbohydrate malabsorption, while the time to peak hydrogen concentration offers insights into the kinetics of the malabsorption process.
Table 1: Key Components of Breath Hydrogen Test Protocol
| Component | Specification | Rationale |
|---|---|---|
| Test Carbohydrate | Ensure Liquid (6g lactulose) or standardized meal | Provides consistent, measurable substrate |
| Breath Sampling Frequency | Every 15-30 minutes for 4-6 hours | Captakes complete malabsorption kinetics |
| Critical Equipment | Gas chromatograph or dedicated hydrogen monitor | Accurate quantification of hydrogen parts per million (ppm) |
| Positive Test Threshold | Increase ≥10 ppm over baseline | Established diagnostic criterion for malabsorption |
| Calculation Method | Cumulative hydrogen or AUC | Quantitative malabsorption assessment |
Subject Preparation and Baseline Measurements:
Test Administration and Sample Collection:
The following diagram illustrates the standardized experimental workflow for the breath hydrogen test:
Analytical Calculations and Data Interpretation:
Research has demonstrated that the extent of carbohydrate malabsorption following this compound administration follows a clear dose-response relationship and is influenced by the size of the concomitant carbohydrate load. In a pivotal study by [3], healthy volunteers receiving 50 mg of this compound with 250 mL of Ensure Liquid malabsorbed a mean of 5.3 g of carbohydrate, while the same dose with 500 mL of Ensure resulted in 7.7 g of malabsorbed carbohydrate. When the this compound dose was increased to 100 mg with 500 mL of Ensure, malabsorption rose significantly to 10.8 g of carbohydrate.
These findings establish several important principles for measurement protocols. First, the carbohydrate load must be standardized across experimental conditions to allow valid comparisons. Second, the dose-dependent nature of the effect confirms that measurement techniques possess sufficient sensitivity to detect clinically relevant differences in this compound activity. Third, the quantitative relationship between this compound dosing and malabsorption magnitude provides a foundation for pharmacokinetic-pharmacodynamic modeling in drug development settings.
Table 2: Dose and Carbohydrate Load Effects on Malabsorption
| This compound Dose | Carbohydrate Load | Mean Malabsorbed Carbohydrate | Clinical Relevance |
|---|---|---|---|
| 50 mg | 250 mL Ensure | 5.3 g | Moderate effect, minimal symptoms |
| 50 mg | 500 mL Ensure | 7.7 g | Increased effect with larger meal |
| 100 mg | 500 mL Ensure | 10.8 g | Substantial effect, may cause symptoms |
| 150 mg | Standard meal | ~12-15 g (estimated) | Maximum therapeutic effect |
A crucial consideration in measurement protocols is the temporal adaptation of carbohydrate malabsorption during prolonged this compound therapy. Research by [3] demonstrated that in diabetic patients receiving this compound for extended periods, breath hydrogen excretion decreased to approximately 31.6% of baseline values after two months of continuous treatment, indicating substantially reduced carbohydrate malabsorption. Despite this adaptation at the colonic level, the glycemic control benefits of this compound were maintained, as evidenced by stable hemoglobin A1c levels after five months of therapy.
This phenomenon has important implications for measurement strategies and protocol design. Studies investigating acute effects of this compound will yield different malabsorption profiles compared to studies in chronically treated patients. The adaptation likely reflects colonic bacterial adaptation and enhanced short-chain fatty acid production, with several potential mechanisms:
The following diagram illustrates the relationship between this compound administration, carbohydrate malabsorption, and the adaptation phenomenon:
Several critical factors must be controlled in experimental protocols to ensure accurate and reproducible measurement of this compound-induced carbohydrate malabsorption:
While breath hydrogen testing remains the gold standard for quantifying this compound-induced carbohydrate malabsorption, several complementary techniques provide additional insights:
The measurement of carbohydrate malabsorption has significant clinical relevance beyond basic pharmacodynamic assessment. Research has demonstrated that the magnitude of malabsorption correlates with several therapeutic outcomes:
The relationship between measured malabsorption and clinical outcomes is not always linear, as evidenced by the maintained efficacy despite reduced hydrogen production after long-term therapy. This suggests that multiple mechanisms, including enhanced incretin secretion, reduced postprandial hyperinsulinemia, and altered gut hormone responses, may contribute to this compound's therapeutic effects beyond simple carbohydrate malabsorption.
The measurement of carbohydrate malabsorption following this compound administration provides valuable insights into the drug's pharmacodynamic activity and serves as a key biomarker in both clinical and research settings. The breath hydrogen test represents the most widely utilized and validated approach, offering a non-invasive, quantitative method for assessing this compound's inhibition of carbohydrate digestion. Understanding the dose-response relationships, temporal adaptation patterns, and methodological considerations outlined in this document enables researchers to design robust protocols for evaluating this compound activity across different populations and clinical scenarios.
Future directions in the field include developing standardized protocols for multi-center trials, establishing correlations between malabsorption measurements and long-term clinical outcomes, and exploring individual factors that influence response variability. As research continues to elucidate the complex relationships between this compound-induced malabsorption, gut microbiome adaptations, and metabolic outcomes, measurement techniques will continue to evolve, further enhancing our understanding of this important therapeutic agent.
This compound is a complex oligosaccharide that functions as a competitive, reversible inhibitor of key carbohydrate-digesting enzymes in the gastrointestinal tract. As an alpha-glucosidase inhibitor, its primary therapeutic use is as an adjunct to diet and exercise for improving glycemic control in adults with type 2 diabetes mellitus. This compound specifically targets both pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes, including glucoamylase, sucrase, maltase, and isomaltase. These enzymes are normally responsible for breaking down complex carbohydrates, oligosaccharides, and disaccharides into absorbable monosaccharides in the brush border of the small intestine. By inhibiting these enzymes, this compound delays the digestion of complex carbohydrates and disaccharides like sucrose, thereby slowing glucose absorption and reducing postprandial blood glucose concentrations. [1] [2]
The localized action of this compound within the gastrointestinal tract results in extremely low systemic bioavailability, with less than 2% of the active drug being absorbed. This pharmacokinetic profile presents unique challenges for bioequivalence (BE) assessment of generic this compound formulations. Since conventional pharmacokinetic endpoints are not suitable, regulatory agencies have developed specialized pharmacodynamic (PD) approaches that measure this compound's effect on blood glucose response following carbohydrate challenges. [3] [4] [2]
The sucrose challenge test leverages this compound's specific mechanism of action as an alpha-glucosidase inhibitor. When this compound is co-administered with sucrose, it competitively inhibits the sucrase-isomaltase enzyme complex in the small intestine brush border, resulting in delayed sucrose hydrolysis and consequently reduced postprandial glucose absorption. The degree of plasma glucose reduction relative to a control challenge (sucrose without this compound) provides a quantitative measure of this compound's inhibitory activity. [5] [6]
Research has demonstrated that this compound's effects on sucrose absorption are dose-dependent. A seminal study using tracer methods found that increasing this compound doses from 0 to 100 mg resulted in a reduction of sucrose absorption from 90% to 62%, while simultaneously increasing absorption time from 243 to 411 minutes. This directly translated to lowered maximal glycemic excursions from 64 to 31 mg/dL. [5] Another in vivo study confirmed that sucrose absorption diminished in a dose-dependent fashion with increasing this compound doses (0.7-5.6 mg/kg body weight), with high correlation between residual sucrase activity and area under the blood glucose curve (r = 0.9837). [6]
Study Population: Healthy adult volunteers (typically 18-55 years) with normal glucose tolerance, confirmed through screening procedures. Studies should exclude subjects with conditions affecting carbohydrate metabolism or gastrointestinal function. [3] [4]
Sample Size Determination: Based on observed intra-individual variation of approximately 21% for the reference formulation, a sample size of 55 subjects provides 90% power at the 5% significance level for a two-way crossover design. [4]
Dietary Standardization: Subjects should maintain an unrestricted diet containing ≥150 g of carbohydrates daily for at least 3 days prior to the test and avoid unusual or vigorous exercise during this period. [7] [8]
Fasting Requirements: A 10- to 16-hour overnight fast is required before each study period, with water permitted as needed. [7] [8]
Table 1: Key Study Design Options for this compound Sucrose Challenge Protocols
| Design Aspect | Option A | Option B | Option C |
|---|---|---|---|
| Study Design | Two-period crossover | Two-period crossover | Four-period Williams design |
| This compound Dose | 50 mg | 100 mg | 50/100/150 mg (dose-response) |
| Sucrose Load | 75 g in 250-300 mL water | 75 g in 250-300 mL water | 75 g in 250-300 mL water |
| Administration | Simultaneous with first bite | Simultaneous with first bite | Simultaneous with first bite |
| Washout Period | 7 days | 7 days | 7 days |
| Primary Use | Pilot studies | Pivotal BE studies | Dose-response characterization |
| Evidence Source | [4] | [3] | [3] |
Pre-Study Preparations
Day -1: Baseline Sucrose Challenge (Control)
Day 0: this compound Sucrose Challenge
Sample Processing and Analysis
The following diagram illustrates the overall experimental workflow for a standard this compound sucrose challenge bioequivalence study:
Diagram 1: Experimental workflow for this compound bioequivalence study using sucrose challenge protocol
Table 2: Pharmacodynamic Parameters for this compound Bioequivalence Assessment
| Parameter | Description | Calculation Method | Sensitivity & Applicability |
|---|---|---|---|
| ΔCmax0-4h | Reduction in maximum glucose concentration | Cmaxsucrose alone - Cmaxsucrose+this compound | Lower sensitivity; ~30% negative values [3] |
| ΔAUC0-4h | Reduction in glucose area under curve | AUCsucrose alone - AUCsucrose+this compound | Lower sensitivity; ~30% negative values [3] |
| Cmax0-2h | Maximum glucose concentration 0-2h | Direct measurement from serum glucose concentrations 0-2h | Higher sensitivity for BE evaluation [3] |
| AUC0-2h | Area under curve 0-2h | Calculated using trapezoidal rule 0-2h | Superior applicability for BE studies [3] |
| Cmaxr | Rectified maximum glucose concentration | Cmaxsucrose+this compound / Cmaxsucrose alone | Improved discrimination between formulations [4] |
| AUC0-2h,r | Rectified AUC 0-2h | AUC0-2h, sucrose+this compound / AUC0-2h, sucrose alone | Reduced intra-individual variability [4] |
For bioequivalence assessment, the standard 90% confidence interval approach should be applied to the primary pharmacodynamic parameters. The geometric mean ratios (test/reference) for the selected PD parameters should fall within the acceptance range of 80.00%-125.00% with 90% confidence. Studies have demonstrated that parameters focusing on the 0-2 hour post-dose period (Cmax0-2h and AUC0-2h) exhibit superior sensitivity and applicability compared to the FDA-recommended ΔCmax0-4h and ΔAUC0-4h, which frequently produce negative values in approximately 30% of cases. [3]
The rectification method (calculating ratios rather than differences) has shown improved performance in distinguishing between formulations. In one study, the geometric mean ratios for Cmaxr, AUC0-2h,r and AUC0-4h,r were 90.06%, 84.55%, and 84.21%, respectively, when using the rectifying method. The 90% confidence intervals of Cmaxr remained within acceptance limits, while those for AUC parameters fell outside the range, demonstrating the parameter's discriminative power. [4]
High Intra-individual Variability: With approximately 21% intra-individual variation observed for the reference formulation, ensure adequate sample size (≥55 subjects for two-way crossover design) to maintain statistical power. [4]
Negative Δ Values: When using difference-based parameters (ΔCmax0-4h and ΔAUC0-4h), approximately 30% of values may be negative, complicating statistical analysis. Consider alternative parameters (Cmax0-2h and AUC0-2h) or ratio-based approaches. [3]
Optimal Dosing Strategy: Research indicates the optimal this compound dose for BE studies is between 50 mg and 100 mg. Dosing timing studies show no significant difference between concomitant administration of sucrose and this compound versus this compound administration 10 minutes before sucrose. [4]
Sampling Time Optimization: While FDA guidance recommends 4-hour sampling, the most pronounced pharmacodynamic effects occur within 0-2 hours post-administration. More frequent sampling in the first 2 hours (e.g., every 30 minutes) improves parameter sensitivity. [3]
Current FDA guidance recommends a 2-way crossover design where subjects receive 75 g sucrose alone on Day 1 (baseline) followed by 75 g sucrose plus this compound on Day 2 in each period. Blood samples are collected throughout the 4 hours after dosing for analysis of serum glucose concentration. The alteration of AUC (ΔAUC0-4h) and Cmax (ΔCmax0-4h) after this compound administration versus baseline are considered primary PD metrics. However, recent research suggests that parameters based on the 0-2 hour period (Cmax0-2h and AUC0-2h) provide superior sensitivity for bioequivalence evaluation. [3]
The this compound co-administration sucrose challenge protocol represents a specialized pharmacodynamic approach for assessing bioequivalence of this locally acting antidiabetic drug. Through optimized study design, appropriate parameter selection, and careful methodological execution, researchers can reliably evaluate the therapeutic equivalence of this compound formulations despite its challenging pharmacokinetic profile. The continuous refinement of these protocols, particularly the shift toward 0-2 hour parameters and ratio-based calculations, demonstrates the evolving nature of regulatory science in addressing complex bioequivalence assessment scenarios.
While a definitive therapeutic range for acarbose serum concentration is not defined, clinical practice and research focus on specific monitoring parameters.
Table 1: Key Parameters for Monitoring this compound Therapy and Analysis
| Monitoring Category | Parameter | Details | Purpose/Notes |
|---|---|---|---|
| Clinical Efficacy Monitoring | Hemoglobin A1c (HbA1c) [1] [2] [3] | Monitor every 3 months. | Assess long-term glycemic control. A key efficacy endpoint. |
| 1-hour Postprandial Glucose [1] [2] [3] | Monitor during initiation and titration. | Primary marker for dose adjustment; target is often <180 mg/dL [2]. | |
| Safety Monitoring | Serum Transaminases (ALT, AST) [1] [2] [3] | Check every 3 months for the first year, then periodically. | Detect drug-induced elevations; dosage reduction or withdrawal may be necessary. |
| Gastrointestinal Symptoms [1] [4] | Flatulence, diarrhea, abdominal pain. | Very common; assess tolerability and adherence. | |
| Analytical Measurement | Personal Glucose Meter (PGM) Readout [5] | Measures inhibition of α-glucosidase. | Used in research for indirect quantification; signal is inversely proportional to this compound concentration. |
| IC50 Value [5] | 10.0 μM for this compound. | Research parameter indicating concentration needed for 50% enzyme inhibition. |
This protocol adapts a published bioanalytical method for the quantification of this compound in research settings, utilizing the widespread availability of PGMs [5].
The method is based on this compound's inhibition of α-glucosidase. The enzyme normally hydrolyzes its substrate, 2-O-α-D-Glucopyranosyl-L-ascorbic acid (AA-2G), producing ascorbic acid (AA) and glucose. These products trigger a redox reaction in glucose test strips, generating a readable signal on a PGM. When this compound is present, it inhibits α-glucosidase, leading to reduced product formation and a corresponding decrease in the PGM signal, which allows for indirect quantification [5].
The experimental workflow can be visualized as follows:
Q1: What is the direct mechanism causing this compound's GI side effects? this compound inhibits alpha-glucosidase enzymes in the small intestine, delaying the digestion of complex carbohydrates and oligosaccharides. This results in undigested carbohydrates reaching the large intestine, where they are fermented by the gut microbiota. The primary cause of flatulence and abdominal distension is the increased production of gases (such as hydrogen, carbon dioxide, and methane) as by-products of this fermentation process [1] [2] [3].
Q2: What is the reported incidence of these side effects in clinical trials? The table below summarizes the incidence of common GI side effects reported in a U.S. placebo-controlled trial, illustrating they are a very common adverse drug reaction [4] [3].
| Side Effect | Incidence with this compound (n=1255) | Incidence with Placebo (n=999) |
|---|---|---|
| Flatulence | 74% | 29% |
| Diarrhea | 31% | 12% |
| Abdominal Pain | 19% | 9% |
Q3: Are there any rare but serious GI adverse events to be aware of? Yes. Post-marketing surveillance has reported rare cases of pneumatosis cystoides intestinalis (PCI), a condition characterized by gas-filled cysts within the bowel wall [4] [5] [6]. Symptoms can include diarrhea, mucus discharge, rectal bleeding, and constipation. Complications, though rare, can include pneumoperitoneum, volvulus, or intestinal obstruction. If suspected, the causative agent should be discontinued and appropriate diagnostic imaging performed [5] [3].
Q4: What are the primary clinical and research strategies for mitigating these side effects? Strategies can be broadly categorized into clinical management and novel research approaches.
Clinical Management Strategies:
Novel Research Approaches:
Q5: What quantitative data supports the combination of this compound and Baicalein? The in vitro study measured gas production and starch content, providing a quantitative basis for the proposed combination therapy [1].
| Treatment Condition | Total Gas Volume (mL) | Residual Starch in Hydrolysate |
|---|---|---|
| This compound Alone | 28.5 | High |
| Baicalein Alone | 8.2 | Low |
| This compound + Baicalein | 13.6 | Reduced |
Q6: What is a proposed workflow for evaluating interventions? The diagram below outlines a generalized experimental workflow for evaluating potential therapies to reduce this compound's side effects, based on methodologies from recent literature. This in vitro to in vivo pipeline allows for efficient initial screening.
The following diagram illustrates the core mechanism of this compound and the precise points where side effects originate and can be potentially mitigated, based on the described research.
| Strategy | Description | Key Genes/Pathways Involved | Reported Outcome |
|---|---|---|---|
| Increasing Gene Cluster Copy Number [1] [2] | Inserting additional copies of the acarbose biosynthetic gene cluster (acb) into the chromosome. | Entire acb gene cluster (32.2 kb with 22 genes) | Strains with 2, 3, and 4 copies showed titer increases of 69.4%, 99.3%, and 24.2%, respectively [1]. |
| Overexpressing Rate-Limiting Enzymes [1] [2] [3] | Identifying and overexpressing genes within the acb cluster that have low expression or are bottlenecks. | acbJ, acbS, acbB, acbD, TetR1 (a regulator) | Overexpression of acbJ and acbS rescued titer in a 4-copy strain, leading to a final titer of 8.12 g/L [1] [2]. Overexpression of TetR1 increased yield by ~25% [3]. |
| Deleting Competing Pathways [3] | Disrupting metabolic pathways that consume precursors essential for this compound synthesis. | Glycogen synthesis pathway (e.g., glycogen synthase gene) | Weakening glycogen synthesis and strengthening its degradation increased the this compound titer by 58%, reaching 8.04 g/L [3]. |
| Eliminating Byproduct Formation [3] | Knocking out genes responsible for producing major byproducts that complicate purification. | treY (maltooligosyltrehalose synthase) | Deletion of treY eliminated the formation of byproduct "component C" and led to a 10% increase in this compound titer [3]. |
The workflow below illustrates how these genetic strategies can be combined in a logical sequence to engineer a high-yielding strain.
Beyond genetic modifications, optimizing the fermentation environment is crucial for maximizing yield. The following table outlines key process parameters and their optimal settings.
| Strategy | Description | Key Parameters & Optimal Conditions | Reported Outcome |
|---|
| Two-Stage pH Control [4] | Using one pH for growth phase and shifting to another for production phase. | Growth phase (0-72h): pH 7.0 Production phase (after 72h): pH 8.0 [4] | An 85.7% increase in this compound titer (reaching 6210 mg/L) compared to batch fermentation without pH control [4]. | | Precursor Feeding [4] [5] | Feeding key carbon sources during fermentation to sustain production. | Feeding glucose and maltose after 72h of cultivation [4]. Maintaining total sugar concentration at 75-80 g/L [5]. | Fed-batch strategy with precursor feeding significantly boosted final this compound concentration [4]. | | Osmolality Control [5] | Controlling the osmotic pressure of the fermentation broth. | Maintaining osmolality at 400-500 mOsm/kg during the fermentation process [5]. | Increased this compound production to 3490 mg/L in a pilot fermenter [5]. | | Dissolved Oxygen (DO) Control [5] | Ensuring an adequate oxygen supply for the aerobic fermentation process. | Maintaining DO levels at 40-50% [5]. | Identified as a key parameter for achieving high this compound titers in large-scale fermenters [5]. |
The following diagram integrates these parameters into a coordinated fermentation strategy.
Here are answers to some specific problems researchers might face.
Q1: After successfully integrating multiple copies of the this compound gene cluster, why did my titer sharply decline with four copies? This is a known issue, likely due to a new metabolic bottleneck or excessive metabolic burden [1]. The solution is not to remove the copies but to overexpress key rate-limiting genes within the cluster. As shown in the research, overexpressing acbJ or acbS in a four-copy strain successfully rescued and even enhanced the this compound titer [1] [2].
Q2: How can I improve the supply of precursors for this compound biosynthesis? A highly effective strategy is to redirect metabolic flux by manipulating central carbon metabolism. You can do this by:
Q3: What is the most critical parameter to control during the fermentation process? There isn't a single most critical parameter, as they work synergistically. However, implementing a two-stage pH control strategy has proven to be extremely effective. Providing favorable conditions for both cell growth (pH 7.0) and this compound production (pH 8.0) can lead to a very significant increase in overall yield [4].
Negative ΔAUC and ΔCmax values arise because serum glucose levels after acarbose/sucrose administration can sometimes be higher than the baseline (sucrose alone), particularly 2-4 hours post-dose [1] [2]. This is primarily due to the body's homeostatic control mechanisms, such as counter-regulatory hormone release, which can cause a glucose "rebound" effect that overshoots the baseline [1] [2]. One study noted the proportion of negative values can reach up to 30% [1], rendering data from these subjects unusable in the traditional FDA-recommended analysis.
The core solution is to shift the pharmacodynamic (PD) analysis to an earlier, more sensitive time window and adjust the baseline calculation.
| Proposed Change | FDA-Recommended Method (Problematic) | Supported Alternative Solution | Rationale and Evidence |
|---|---|---|---|
| Analysis Timeframe | 0-4 hours [1] | 0-2 hours [1] [3] | This compound's primary effect is early; the confounding rebound effect is minimized within 2 hours [1]. |
| PD Parameters | ΔAUC0–4h, ΔCmax0–4h [1] | AUC0–2h, Cmax0–2h [1] [3] | Parameters based on absolute glucose levels, not difference from baseline, eliminating negative values [3]. |
| Baseline Handling | Dedicated baseline day (sucrose alone) [1] | Zero-time baseline subtraction [3] | Using the pre-dose glucose level as baseline for each day is simpler and avoids inter-day variability [3]. |
| Study Design | 2-way crossover [1] | Placebo-controlled 3x3 crossover [3] | Includes a placebo arm to directly measure and account for this compound's effect, improving accuracy [3]. |
Research demonstrates that Cmax0–2h and AUC0–2h show superior sensitivity and applicability for BE evaluation and effectively distinguish between different this compound doses [1] [3].
The following workflow visualizes the steps for implementing a revised this compound bioequivalence study protocol designed to avoid negative AUC values.
Here is a detailed methodology based on the approaches cited in the research [1] [3]:
Q1: Why not just use the FDA's recommended parameters and exclude subjects with negative values? Excluding a high proportion (up to 30%) of subjects introduces significant bias, reduces the study's statistical power, and is not scientifically sound. It calls into question the validity of the entire trial [1]. The alternative parameters provide a more robust and inclusive dataset.
Q2: Is a 50 mg or 100 mg dose of this compound more appropriate for a BE study? Research indicates that 100 mg produces a significantly greater glucose-lowering effect compared to 50 mg and is more likely to provide a clear PD signal [1]. However, another study using a refined protocol (0-2h analysis, zero-baseline) successfully demonstrated BE with a 50 mg dose [3]. A pilot dose-finding study in your target population is recommended to determine the minimal effective dose.
Q3: What analytical method is recommended for measuring glucose in these studies? While traditional enzymatic methods are common, they can be subject to interference. Research highlights the use of UHPLC-MS/MS with a surrogate matrix (like PBS) for high specificity, precision, and accuracy, which is crucial for a robust BE study [4].
For researchers modeling clinical outcomes, understanding the established human dosing regimens and associated adverse events is crucial. The following table summarizes the standard dosage and primary gastrointestinal effects.
Table 1: Clinical Dosing Protocol and Common Side Effects [1] [2] [3]
| Aspect | Details |
|---|---|
| Standard Initial Dose | 25 mg taken three times daily (t.i.d.) with the first bite of each main meal [1]. |
| Titration & Maintenance | Increase from 25 mg to 50 mg t.i.d. at 4-8 week intervals based on tolerance and glycemic response. Maximum dose: 100 mg t.i.d. For patients ≤60 kg, do not exceed 50 mg t.i.d. [1]. |
| Common GI Side Effects | Abdominal pain (19%), diarrhea (31%), flatulence (74%). Symptoms are dose-dependent and often subside with continued use [3]. |
| Mitigation Strategy | Initiate therapy at a lower dose (e.g., 25 mg once daily) and gradually increase to the target t.i.d. dose to improve gastrointestinal tolerance [1]. |
Acarbose is a competitive, reversible inhibitor of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucosidases [2]. By inhibiting these enzymes, this compound delays the digestion of complex carbohydrates and disaccharides into monosaccharides, thereby slowing glucose absorption and reducing postprandial hyperglycemia [2] [4].
The following diagram illustrates the site and mechanism of this compound action within the human digestive system.
Beyond its primary mechanism, research has revealed several other dimensions of this compound activity:
For comprehensive preclinical and clinical safety profiling, please note these key considerations:
Q: What are the key biochemical assays for evaluating alpha-glucosidase inhibition? A: Standard in vitro assays measure the inhibition of α-glucosidase enzyme activity. The half-maximal inhibitory concentration (IC₅₀) is the primary metric for comparing potency. For example, in one study, a novel compound (6j) showed an IC₅₀ of 28.0 ± 0.6 µM, compared to 750.0 µM for this compound, indicating significantly higher potency [6]. Kinetic studies can further determine if the inhibition is competitive, as is the case with this compound and many novel inhibitors [6].
Q: Why is this compound more effective in some populations than others? A: Efficacy can be influenced by dietary factors. A high-starch, Eastern diet may lead to a more pronounced therapeutic effect compared to Western diets with different carbohydrate compositions [4]. Furthermore, individual variations in the gut microbiome, particularly the presence of this compound-degrading bacteria, can impact the drug's bioavailability and activity in the gut [4] [5].
Q: What are the current research frontiers in this compound science? A: Current research extends beyond diabetes and includes:
Mechanism: Acarbose is an alpha-glucosidase inhibitor. It acts locally in the gastrointestinal tract to competitively and reversibly inhibit enzymes (like sucrase and pancreatic alpha-amylase) that break down complex carbohydrates and disaccharides into absorbable monosaccharides. This delays glucose absorption, thereby reducing postprandial blood glucose levels [1] [2] [3].
Hypoglycemia Risk Profile:
A critical distinction in management is the choice of rescue carbohydrate. The following table outlines the response protocol based on the patient's consciousness.
| Situation | Recommended Action | Rationale & Research Context |
|---|---|---|
| Mild to Moderate Hypoglycemia (Patient is conscious and alert) | Administer glucose tablets/gel, honey, or fruit juice. Avoid table sugar (sucrose) or regular soft drinks [4]. | This compound inhibits the enzymes that break down sucrose (table sugar) into glucose and fructose. Therefore, sucrose cannot be relied upon to rapidly raise blood glucose levels [4]. |
| Severe Hypoglycemia (Patient is unconscious or unable to swallow) | Administer intravenous dextrose (50% glucose solution) or intramuscular glucagon [5] [4]. | This is the standard emergency treatment. A case study of intentional this compound overdose (525 mg) successfully used IV dextrose to reverse life-threatening hypoglycemia (blood glucose of 22 mg/dL) [5]. Glucagon may be less effective if glycogen stores are depleted. |
This compound is often used as an add-on therapy. The table below summarizes its efficacy and safety profile in various combinations, which is crucial for designing clinical trials.
| Combination Therapy | Efficacy (HbA1c Reduction) | Safety & Notable Findings | Research Context |
|---|---|---|---|
| This compound + Metformin + DPP-4 Inhibitor (Sitagliptin) | -0.44% after 16 weeks of add-on therapy (vs. -0.09% in the control group) [6]. | Well-tolerated, no significant adverse events. Suppressed postprandial glucagon secretion without excess insulin secretion [6]. | A 24-week, multicenter, double-blind study in Korean patients (N=165) demonstrating this compound as an effective third-line therapy [6]. |
| This compound + Basal Insulin | -0.55% after 20 weeks of combination therapy. Postprandial blood glucose reduced by -2.59 mmol/L [7]. | Low rate of GI adverse events (flatulence 0.37%). High physician (79.0%) and patient (77.3%) satisfaction [7]. | A large, prospective, observational study in Korean patients (N=539) under daily-life treatment conditions [7]. |
| This compound + Various Regimens | Improved glycemic control over 3 years, irrespective of concomitant therapy. HbA1c was 0.2%-0.5% lower vs. placebo [8]. | High discontinuation rate (61%) due to GI side effects (flatulence, diarrhea). Reinforces need for careful dose titration [8]. | U.K. Prospective Diabetes Study (UKPDS 44), a large 3-year randomized trial (N=1,946) [8]. |
Q1: Why is sucrose ineffective for treating this compound-associated hypoglycemia? A: this compound works by inhibiting the alpha-glucosidase enzymes in the small intestine, including sucrase, the enzyme responsible for breaking down sucrose (table sugar) into glucose and fructose. With sucrase inhibited, sucrose passes through the gut unabsorbed and cannot raise blood glucose levels in a timely manner [3] [4].
Q2: What are the primary reasons for patient dropout in this compound clinical trials, and how can this be mitigated? A: The main reason for discontinuation is gastrointestinal adverse effects, such as flatulence, diarrhea, and abdominal pain [1] [8]. These are caused by bacterial fermentation of undigested carbohydrates in the colon. Mitigation strategies include:
Q3: In which patient populations is this compound absolutely contraindicated? A: this compound is contraindicated in patients with:
For a visual summary of this compound's mechanism and its implications for hypoglycemia management, refer to the following diagram:
Mechanism of Action Acarbose is a complex oligosaccharide that acts as a competitive, reversible inhibitor of key carbohydrate-digesting enzymes in the small intestine [1] [2] [3]. Its inhibitory potency follows this order: glucoamylase > sucrase > maltase > isomaltase [2]. By delaying the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, this compound reduces postprandial blood glucose spikes but also leads to malabsorption of carbohydrates into the large intestine [1] [4] [3].
The following diagram illustrates this pathway and its experimental consequences:
Quantitative Data on Carbohydrate Malabsorption The extent of malabsorption is dependent on both the this compound dose and the size of the carbohydrate load [5]. The table below summarizes key quantitative findings from clinical studies:
| This compound Dose | Carbohydrate Load | Mean Amount of Unabsorbed Carbohydrate | Experimental Context |
|---|---|---|---|
| 50 mg | 250 mL Ensure Liquid | 5.3 g | Single administration to healthy volunteers [5] |
| 50 mg | 500 mL Ensure Liquid | 7.7 g | Single administration to healthy volunteers [5] |
| 100 mg | 500 mL Ensure Liquid | 10.8 g | Single administration to healthy volunteers [5] |
| 50-100 mg (TID) | Standard Diet | Breath hydrogen excretion decreased to 31.6% of baseline after 2 months | Long-term administration in Type 2 diabetes patients [5] |
1. Why does this compound cause gastrointestinal side effects in subjects, and how can this be managed in animal studies? The undigested carbohydrates pass into the large intestine, where they are fermented by the gut microbiota. This fermentation process produces gases (hydrogen, carbon dioxide, and methane), which cause the characteristic GI distress like flatulence, diarrhea, and abdominal distention [1] [6]. One study found that after one year of administration, 49% of subjects experienced moderate or severe flatulence [6]. Experimental Management Strategy: Research indicates that combining this compound with baicalein (a flavonoid) can modulate the gut microbiota and significantly reduce gas production by decreasing the content of residual starch available for fermentation [6].
2. Does carbohydrate malabsorption diminish with long-term this compound use? Yes, evidence suggests the body undergoes an adaptation. In one study, diabetic patients on this compound for two months showed a decrease in breath hydrogen excretion to 31.6% of baseline, indicating reduced malabsorption over time. Notably, the glycemic control was maintained despite this adaptation [5].
3. What are the critical hepatotoxicity risks to monitor in long-term studies? this compound has been linked to rare instances of clinically apparent acute liver injury [4]. This typically arises 2 to 8 months after starting therapy and presents with a hepatocellular pattern of serum enzyme elevations (marked increases in ALT and AST) [4]. Monitoring Protocol: It is recommended to check serum transaminase levels every 3 months during the first year of therapy and periodically thereafter. The drug should be discontinued if significant elevations occur [1] [4].
4. Can an this compound overdose cause hypoglycemia in experimental models? While this compound monotherapy does not typically cause hypoglycemia, a massive overdose can lead to severe, life-threatening hypoglycemia [7]. This is a critical safety consideration for preclinical research. The mechanism is not fully understood but is thought to be related to the profound and systemic metabolic disruption caused by the near-total inhibition of carbohydrate absorption [7].
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| High Subject Drop-out Rates | Severe GI adverse effects (flatulence, diarrhea) from rapid introduction of high-dose this compound. | Start with a low dose (e.g., 25 mg once daily) and titrate up gradually over 4-8 weeks. Ensure subjects take the drug with the first bite of a meal [1] [7]. |
| Elevated Liver Enzymes in Subjects | Idiosyncratic drug-induced liver injury. | Discontinue this compound immediately. Monitor enzymes closely; they are usually reversible upon cessation. Consider this a foreseeable rare event [4]. |
| Unexpected Hypoglycemia | Overdose in animal models or co-administration with other hypoglycemic agents (e.g., insulin, sulfonylureas). | In overdose, withhold carbohydrate-containing foods for 4-6 hours to prevent exacerbating GI symptoms. Treat severe hypoglycemia with intravenous glucose [1] [7]. |
| Reduced Drug Efficacy In Vitro | Co-incubation with digestive enzymes (amylase, protease). | This compound's activity is dependent on its local action in the GI tract. Digestive enzymes can degrade it and decrease its effectiveness [1]. |
1. Protocol: Assessing Carbohydrate Malabsorption via Breath Hydrogen Test This is a gold-standard, non-invasive method for quantifying carbohydrate malabsorption in vivo [5].
2. Protocol: In Vitro Model for Studying Gut Microbiota and Side Effects This model helps investigate strategies to mitigate GI side effects without the complexity of an in vivo study [6].
Q1: What is the clinical significance of hepatic enzyme elevation with acarbose? Elevated serum transaminases are a known, potential adverse effect of this compound therapy. These elevations are usually asymptomatic and reversible upon discontinuation of the drug [1].
Q2: What is the recommended monitoring protocol for liver function? Clinical guidelines recommend checking serum transaminase concentrations every 3 months for the first year of therapy [1]. After the first year, the monitoring frequency may be adjusted based on the patient's stability, but regular monitoring should continue [2].
Q3: What action should be taken if enzyme levels become elevated? The clinician should reduce the dose or discontinue therapy if transaminase concentrations become elevated during treatment [1]. The drug should be stopped in cases of persistent or significant elevation.
Q4: Are there specific patient factors that increase this risk? this compound is contraindicated in patients with liver cirrhosis [1]. While overt hepatic dysfunction is a clear risk factor, caution is advised in any patient with pre-existing liver conditions.
The following table outlines the systematic approach to monitoring and managing liver-related parameters during this compound therapy.
| Parameter to Monitor | Recommended Frequency | Management & Action Steps |
|---|---|---|
| Serum Transaminases (AST, ALT) [1] | Every 3 months for the first year of therapy [1]. | For elevated levels: Consider dose reduction or drug discontinuation. Levels are typically reversible upon stopping this compound [1]. |
| General Hepatic Function [2] | As part of systematic monitoring to ensure safety and efficacy. | Contraindicated in patients with liver cirrhosis. Reinforce clinical vigilance [2] [1]. |
| Postprandial Glucose & HbA1c [1] | Regularly, to assess overall efficacy. | Monitor 1-2 hour postprandial blood glucose and glycosylated hemoglobin (HbA1c) [1]. |
For a clear visual summary, the following diagram outlines the key decision-making process for managing a patient on this compound therapy with potential hepatic issues.
For professionals in drug development, the hepatic profile of this compound highlights several important considerations:
Q1: What is the optimal timing for acarbose administration in relation to meals?
Q2: What is the recommended dosing and titration schedule for this compound?
| Phase | Dosage Regimen | Purpose & Notes |
|---|---|---|
| Initial Dose | 25 mg, three times daily [1] [2] | To minimize GI adverse effects; may start with 25 mg once daily if intolerance is a concern [2]. |
| Titration | Increase to 25 mg three times daily, then adjust every 4-8 weeks [1] [2] | Achieve desired 1-hour postprandial glucose while managing side effects [2]. |
| Maintenance | 50 mg to 100 mg, three times daily [1] [2] | Maximum dose depends on patient weight [1] [2]. |
| Maximum Dose | ≤60 kg: 50 mg three times daily; >60 kg: 100 mg three times daily [1] [2] | Doses >100 mg three times daily associated with increased risk of elevated serum transaminases [2]. |
Q3: What are the primary mechanisms of action and key pharmacokinetic properties of this compound?
Diagram 1: this compound inhibits key digestive enzymes, slowing carbohydrate breakdown and glucose absorption to reduce postprandial blood glucose.
Q4: How should hypoglycemia be managed in a patient taking this compound in combination with other antidiabetic agents?
Validated Clinical Protocol: Administration Timing
Research Focus: Enhancing this compound Production
The workflow below outlines a systematic approach for managing this compound treatment in clinical studies, from initiation to handling adverse effects and drug interactions.
Diagram 2: A clinical management workflow for this compound therapy, highlighting key monitoring points and common challenges.
The following table outlines the key parameters from two validated stability-indicating HPLC methods for this compound in pharmaceutical dosage forms.
| Parameter | Method 1: USP-based HPLC-UV [1] | Method 2: LC-ELSD [2] |
|---|---|---|
| Column | Lichrospher-100-NH₂ (250 x 4.6 mm, 5 µm) [1] | Not specified in excerpt |
| Mobile Phase | Acetonitrile-0.007 M Phosphate Buffer (pH 6.7) (750:250, v/v) [1] | Not specified in excerpt |
| Flow Rate | 2.0 mL/min [1] | Not specified in excerpt |
| Detection | UV at 210 nm [1] | Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL [1] | Not specified in excerpt |
| Column Temperature | 35°C [1] | Not specified in excerpt |
| Linearity | 2.5 - 20 mg/mL (R² = 0.9995) [1] | Good (exact range not specified) |
| Key Application | Stability-indicating assay for tablets [1] | Dosage in commercial tablets (Glucobay) |
| Sample Preparation | No derivatization [1] | No derivatization [2] |
For any analytical method, validation is required to ensure it is suitable for its intended purpose. The following workflow outlines the core parameters and their typical sequence in method validation, based on ICH guidelines [3].
Here are the technical details and experimental protocols for each validation parameter:
1. Specificity
2. Limit of Detection (LOD) and Limit of Quantification (LOQ)
3. Linearity and Range
4. Precision
5. Accuracy
6. Robustness
Peak tailing is a common issue that can compromise data quality. The following flowchart provides a systematic approach to diagnosing and resolving it.
Here is a detailed explanation of the causes and solutions outlined in the flowchart:
Secondary Interactions with Stationary Phase: This is a primary cause of tailing, especially for basic compounds. At a mobile phase pH above 3, acidic silanol groups on the silica surface can become ionized and interact with basic analytes, causing tailing [5] [6].
Mobile Phase and Preparation Issues:
Instrumental and Column Problems:
Sample-Related Issues:
Q1: Why is a specialized NH₂ column used for this compound in some methods? this compound is a complex oligosaccharide. Amino (NH₂) columns, which operate in a different mode (hydrophilic interaction or weak anion-exchange), are often better suited for separating polar carbohydrates like this compound compared to standard reversed-phase C18 columns [1] [2].
Q2: What is the advantage of using an Evaporative Light Scattering Detector (ELSD) for this compound? this compound lacks a strong chromophore, making detection with standard UV detectors difficult at higher wavelengths. ELSD is a universal detector that can detect non-volatile analytes like this compound without the need for derivatization, which simplifies the sample preparation process [2].
Q3: My method was working fine, but now all peaks are tailing. What should I check first? This pattern suggests a general system or column issue. The most efficient first steps are to:
This compound is inherently unstable due to two primary factors: its highly hygroscopic nature (readily absorbs moisture) [1] and the susceptibility of its primary amino group to oxidative degradation [2] [3]. These can lead to discoloration, loss of potency, and formation of degradation products.
The table below summarizes the critical storage parameters and their effects for your reference.
| Factor | Condition & Impact | Recommended Prevention Method |
|---|---|---|
| Moisture [1] [3] | Impact: ↑ Weight, ↓ Tablet hardness, discoloration (white → yellow/brown), chemical degradation. | Store at room temperature (<25°C/77°F); use tight, moisture-proof containers; packaging with desiccants (e.g., silica gel) [2] [4] [3]. |
| Oxygen [2] [3] | Impact: Oxidation of the primary amino group, leading to degradation and discoloration. | Use oxygen-absorbing agents (oxygen scavengers) inside the container; inert gas packing (e.g., nitrogen) [2] [3]. |
| Formulation [1] | Impact: Insufficient tablet hardness leads to physical instability and disintegration during handling. | For tablet formulations, use 20-25% w/w Microcrystalline Cellulose (MCC) and 0.1-2% w/w Magnesium Stearate via dry blending to ensure adequate hardness and stability [1]. |
A recent groundbreaking study has elucidated the molecular mechanism by which the bacterial enzyme This compound-preferred glucosidase (Apg) from Klebsiella grimontii TD1 degrades this compound, which can impact its clinical efficacy [5] [6] [7].
The following diagram illustrates this two-step enzymatic degradation pathway.
Q1: What is the most critical factor to control for the long-term stability of this compound in our lab? A1: Controlling both moisture and oxygen is paramount. While moisture is often the primary concern, recent patent literature strongly emphasizes that using oxygen scavengers (deoxidants) inside the container is highly effective in preventing oxidative degradation and discoloration during storage [2] [3].
Q2: Our this compound tablets have changed color. What does this indicate? A2: Discoloration (e.g., from white to light yellow or brown) is a classic sign of degradation. It is likely caused by the oxidation of the primary amino group in the this compound molecule. This indicates exposure to oxygen and/or high humidity during storage [1] [3].
Q3: How can we design this compound analogs that are resistant to bacterial degradation? A3: Based on the latest structural insights into Apg, the key is to interfere with the nucleophilic attack by residue D448. This can be achieved by extending the sugar chain or modifying the chemical structure at the -1 subsite of the this compound molecule. Analogs like acarstatins A and B have shown resistance to Apg degradation through such mechanisms [5] [7].
Q4: What is the recommended container for storing this compound reference standards? A4: For maximum stability, use containers with low moisture and oxygen permeability. Patents suggest containers like glass bottles, or those made of polypropylene, polyethylene, or polyvinyl chloride with suitable barriers. Sealing the container with an aluminum cap and including a package of desiccant and/or deoxidant is considered an effective method [2] [3].
What are the primary GI adverse effects associated with acarbose? The most common GI adverse effects are flatulence, diarrhea, and abdominal pain [1] [2]. These occur because this compound inhibits carbohydrate-digesting enzymes in the small intestine, causing undigested carbohydrates to pass into the large intestine where they are fermented by bacteria, leading to gas production and osmotic diarrhea [1] [3].
Does the incidence of GI effects change over time? Yes, clinical evidence suggests that GI symptoms tend to become reduced throughout treatment [1]. This highlights the importance of patient education and supportive strategies during the initial treatment period to improve long-term adherence.
Can this compound cause hypoglycemia? this compound does not cause hypoglycemia when used as monotherapy [1] [4]. However, when used in combination with other antidiabetic agents like insulin or sulfonylureas, the risk of hypoglycemia is increased [1] [5]. A critical clinical consideration is that during a hypoglycemic event, table sugar (sucrose) will not be effective for treatment due to this compound's mechanism of action. Instead, patients must use glucose tablets/gel, honey, or milk [4] [5].
Are there any patient-specific factors that worsen GI tolerance? GI symptoms may be more pronounced with a high carbohydrate diet [1]. Furthermore, this compound is contraindicated in patients with certain chronic intestinal diseases, including inflammatory bowel disease, colonic ulceration, intestinal obstruction, or any condition that could be worsened by increased gas formation in the intestines [1] [2].
The following table summarizes the core strategies for managing this compound-related GI effects.
| Strategy | Protocol Details | Rationale & Scientific Basis |
|---|---|---|
| Dose Initiation & Titration | Start low, go slow. Initiate at 25 mg once daily or 25 mg three times daily. Titrate upward every 4-8 weeks based on tolerability and glycemic response [1] [4]. | Low initial exposure allows the intestinal flora to adapt gradually, minimizing severe GI distress. This is the most critical step for improving long-term adherence [1]. |
| Dietary Co-Administration | Instruct patients to take the tablet with the first bite of each main meal [1] [5]. | The drug must be present in the gut simultaneously with food to inhibit the enzymes that break down dietary carbohydrates. This timing is essential for both efficacy and minimizing the load of undigested carbs reaching the colon. |
| Dietary Modification | Advise patients to avoid high-carbohydrate meals and adhere to a consistent, medically supervised diet plan [1]. | A lower intake of complex carbohydrates reduces the substrate available for bacterial fermentation in the colon, directly mitigating gas production and related symptoms. |
| Adherence Support & Monitoring | Implement structured patient education on the expected time course of side effects and the importance of persistence. Monitor serum transaminases every 3 months for the first year [1]. | Proactive education manages patient expectations. Regular monitoring addresses other potential adverse effects like reversible elevations in liver enzymes, ensuring overall safety during therapy [1]. |
For researchers investigating the mechanisms of or interventions for this compound-induced GI effects, the following protocol outline can serve as a basis.
Aim: To evaluate the potential of a novel compound (e.g., fucoidan) to mitigate this compound-induced gastrointestinal adverse effects in a rodent model. Background: Research indicates that natural products like fucoidan can inhibit alpha-glucosidase. A combination of fucoidan and this compound achieved about 70% enzyme inhibition in vitro, suggesting a potential to lower the required this compound dose and thus reduce its side effects [1].
Methodology:
The experimental workflow for this protocol can be visualized as follows:
Emerging research provides a deeper mechanistic understanding of this compound's action and side effects, centering on the gut microbiome.
The interplay between this compound, gut microbiota, and its effects can be summarized as follows:
| Strategy Category | Specific Method | Key Finding / Effect | Reported Improvement |
|---|
| Fermentation Control | Osmolality-shift (450-500 → 250-300 mOsm/kg after 120h) [1] | Reduces negative metabolic impact of sustained high osmolality. | Acarbose: 4,133 mg/L Component C: 307 mg/L [1] | | Additives/Inhibitors | Valienamine (10 µM) [2] | Potently inhibits the enzymatic conversion of this compound to component C. | >90% reduction in Component C formation [2] | | Additives/Inhibitors | Validamine (20 mg/L) [3] | Increases this compound titer while concurrently reducing impurity C. | this compound: 6,606 mg/L Component C: 212 mg/L [3] | | Genetic Engineering | Deletion of treY gene [4] | Eliminates the trehalose synthase believed to be responsible for forming component C. | Elimination of Component C [4] | | Genetic Engineering | Deletion of non-target BGCs & amplification of acb cluster [5] | Increases the flux of precursors towards this compound biosynthesis. | Up to 99.3% increase in this compound titer [5] |
Here are the methodologies for implementing the key strategies mentioned above.
This strategy is based on optimizing the culture osmolality in stages to support cell metabolism and this compound production while minimizing byproduct formation [1].
The following workflow outlines the process of using C7N-aminocyclitols like valienamine and validamine to reduce component C.
This method targets the root cause of component C formation by removing the responsible gene [4].
treY gene, which encodes a trehalose synthase, is identified as responsible for converting this compound to component C [4].treY) is constructed using a method based on homologous double-crossover recombination [4].treY gene provides a permanent solution by eliminating the source of the problem.
| Aspect | This compound | Miglitol |
|---|---|---|
| Primary Indication(s) | Type 2 Diabetes; Dumping Syndrome [1] | Type 2 Diabetes [1] |
| Drug Class | Alpha-Glucosidase Inhibitor (AGI) [2] | Alpha-Glucosidase Inhibitor (AGI) [1] |
| Mechanism of Action | Inhibits pancreatic α-amylase & membrane-bound α-glucosidases (glucoamylase > sucrase > maltase > isomaltase) [2] | Inhibits membrane-bound α-glucosidases; minimal effect on pancreatic α-amylase [3] |
| Efficacy: HbA1c Reduction (vs. Placebo) | -0.8% (95% CI: -0.9 to -0.7) [4] | Similar significant reduction (class effect) [5] [4] |
| Efficacy: Postprandial Glucose (PPG) Control | Effectively reduces PPG [6] [4] | Effectively reduces PPG; may have a more rapid effect on PPG after some meals [6] |
| Common Side Effects (GI) | Flatulence, abdominal bloating, diarrhea, abdominal pain [3] [7] [4] | Flatulence, abdominal bloating, diarrhea, abdominal pain; may cause softer stools [3] [7] |
| GI Side Effect Profile (Comparative Studies) | Higher reported flatus and abdominal bloating scores [3] | Lower reported flatus and abdominal bloating scores [3] |
| Hepatotoxicity Risk | Dose-dependent increase in liver enzymes (AST/ALT); risk higher with >100 mg TID [8] | Data limited; one RCT (voglibose) showed no enzyme changes [8] |
| Pharmacokinetics (Absorption) | Minimal systemic absorption (<2%) [2] | Rapidly and fully absorbed from small intestine [3] |
| Dosage Forms & Strengths | Oral tablet (50 mg, 100 mg) [1] | Oral tablet (25 mg, 50 mg) [1] |
| Dosing Frequency | Three times daily with first bite of main meals [2] | Three times daily with first bite of main meals [1] |
| Half-Life | ~2.9 hours [1] | ~2.0 hours [1] |
| Cost (Generic, 100 tablets) | ~$22.73 (50 mg) [1] | ~$215.41 - $265.93 (25 mg) [1] |
Here are the methodologies from key studies that generated the comparative data in the table above.
This study directly compared the tolerability profiles of this compound and miglitol [3].
This pilot study used continuous glucose monitoring (CGM) to compare the drugs' effects on glucose variability [6].
Both this compound and miglitol act locally in the small intestine. The following diagram illustrates their shared primary pathway for lowering postprandial blood glucose.
A key pharmacological difference lies in their spectrum of enzyme inhibition, which influences their side effect profiles [3] [2]:
| Parameter | Metformin | Acarbose | Comparative Findings & Source |
|---|---|---|---|
| HbA1c Reduction | 1.0% - 1.5% [1] | 0.5% - 1.0% [1] [2] | Metformin generally shows a superior overall HbA1c reduction [1] [3]. |
| Fasting Blood Glucose | Significant reduction [4] [5] [3] | Modest reduction [6] | Metformin is more effective at lowering FBG [4] [5] [3]. |
| Postprandial Glucose | Reduction observed [7] | Significant reduction [5] [3] [2] | This compound has a more pronounced effect on PPG [4] [5] [3]. |
| Body Weight | Reduction or stability [1] [3] | Modest reduction [6] | Metformin may lead to greater weight reduction [3]. |
| Lipid Profile | Variable effects | Reduces Triglycerides & Total Cholesterol [5] [6] | This compound shows a more consistent beneficial effect on lipids, especially triglycerides [5] [3] [6]. |
| Key Differentiator | Hepatic & Systemic: First-line for overall control and weight. | GI-Localized: Superior for post-meal glucose spikes and lipids. |
For research and development professionals, the methodology and granular data from pivotal studies are critical.
A 12-week, open-label, randomized study compared monotherapy in newly diagnosed T2DM patients, providing direct efficacy and safety data [3].
A foundational 1998 study established the efficacy and safety of using this compound as an add-on therapy in patients inadequately controlled by metformin alone [7].
The therapeutic profiles of these drugs are directly explained by their distinct mechanisms of action, which can be visualized in the following pathway.
| Trial / Study Name | Population & Design | Key Cardiovascular Findings | Key Diabetes & Other Findings |
|---|
| ACE Trial [1] [2] [3] | - Population: Chinese patients with Coronary Heart Disease (CHD) and Impaired Glucose Tolerance (IGT)
To ensure reproducibility and provide depth for a professional audience, here are the detailed methodologies from the pivotal trials.
The ACE trial was a phase 4, event-driven superiority trial designed specifically to test the cardiovascular hypothesis [3].
A 2017 study investigated this compound's mechanism in accelerating wound healing in diabetic mice, which involved a specific signaling pathway [5].
The following diagrams illustrate the mechanistic pathway investigated in preclinical studies and the overall design of the ACE trial, providing a visual summary of the experimental workflows.
ACE Trial Design Workflow
Proposed Akt/eNOS Pathway for this compound in Wound Healing
The data presents a clear picture for drug development professionals:
The table below summarizes the glycemic outcomes of acarbose compared to a placebo from several clinical studies.
| Study / Medication | Patient Population / Context | HbA1c Reduction vs. Placebo | Fasting Plasma Glucose (FPG) Reduction vs. Placebo | Key Findings on Postprandial Glucose |
|---|---|---|---|---|
| Multicenter Dose-Comparison Study (1995) [1] | NIDDM patients on diet therapy | -0.78% to -1.10% (dose-dependent) | Significant reduction | Significant reductions in postprandial plasma glucose, glucose AUC, and maximum glucose concentration [1]. |
| UKPDS 44 (1999) [2] | Established type 2 diabetes on various background therapies (diet, monotherapy, insulin) | -0.2% (intent-to-treat); -0.5% (on-treatment) | Not Significant | This compound was equally efficacious across all background treatment regimens [2]. |
| Network Meta-Analysis (2017) [3] | Comparison of 12 single-drug regimens for T2DM | Less effective than Glibenclamide, Glimepiride, Pioglitazone, etc. | Similar FPG reduction to other monotherapies | N/A |
| Meta-Analysis: Eastern vs. Western Diet (2012) [4] | Patients with T2DM on this compound monotherapy | Greater HbA1c reduction in Eastern diet consumers vs. Western diet consumers | N/A | The hypoglycemic effect is superior in patients consuming a high-starch Eastern diet [4]. |
To assess the quality and applicability of the data, here are the methodologies from two pivotal trials.
Multicenter Dose-Comparison Study (1995) [1]
UK Prospective Diabetes Study (UKPDS 44) (1999) [2]
The efficacy of this compound is modulated by dietary composition. A systematic meta-analysis found that its HbA1c-lowering effect is significantly superior in patients consuming an Eastern diet (characterized by higher proportions of calories from starch) compared to those on a Western diet (higher in fats and refined sugars) [4]. This is consistent with its mechanism of action as an alpha-glucosidase inhibitor.
Beyond its established role in diabetes management, recent research has explored novel mechanisms and potential new indications for this compound through drug repurposing strategies.
Diagram: Established and Investigated Mechanisms of this compound. This diagram illustrates this compound's classic inhibition of carbohydrate digestion and two novel, research-stage pathways: disruption of DAPK1-p53 mediated cell death and activation of Akt/eNOS signaling to promote wound healing [5] [6].
| Study Description | Duration | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|
| Monotherapy in obese NIDDM patients (Diet-controlled) [1] | 36 weeks | HbA1c: -0.59% (vs placebo increase); FPG: -0.9 mmol/L; PPG: ~ -2.8 mmol/L [1] | Well-tolerated; improved overall glycemic control without severe hypoglycemia [1]. |
| Add-on therapy in T2DM poorly controlled by other agents [2] | 78 weeks | Significant improvements in FPG and 1-hour PPG vs placebo [2]. | Good safety profile; two patients experienced elevated liver enzymes [2]. |
| Comparison with Voglibose as add-on to basal insulin [3] | 24 weeks | HbA1c: ~ -0.7% in both groups; Post-dinner PPG decreased more with acarbose [3]. | Both drugs showed good safety; no significant difference in hypoglycemia incidence [3]. |
| Initial therapy vs Metformin in Chinese T2DM patients [4] | 48 weeks | HbA1c: -1.11% (this compound) vs -1.12% (Metformin); similar HbA1c control regardless of BMI [4]. | Both drugs similarly safe; this compound led to significantly greater body weight loss [4]. |
To ensure the reproducibility of the data presented, here are the methodologies from the key studies cited.
Study 1 (Monotherapy in Obese NIDDM Patients) [1]:
Study 2 (Add-on Therapy in T2DM) [2]:
Study 3 (Comparison with Metformin - MARCH Trial) [4]:
The following diagram illustrates the drug's mechanism of action and the logical flow for its clinical validation, which connects the molecular action to the measured clinical outcomes.
For a comprehensive comparison, here is a summary of how this compound measures against other antidiabetic drugs.
The following table summarizes the effects of acarbose, metformin, and a sulphonylurea (gliclazide) based on a 6-month randomized controlled trial [1].
| Drug Class | HbA1c Reduction | Body Weight Change | Body Composition (DEXA Scan) | Lipid & Metabolic Markers |
|---|---|---|---|---|
| This compound (Alpha-glucosidase inhibitor) | Significant improvement [1] | Not significantly changed [1] | No significant change in fat mass or lean mass [1] | No significant change in lipid parameters or adiponectin [1] |
| Metformin (Biguanide) | Significant improvement [1] | Not significantly changed [1] | Decrease in percent body fat and fat mass [1] | Improvement in total cholesterol, triglycerides, and adiponectin [1] |
| Gliclazide (Sulfonylurea) | Significant improvement [1] | Not significantly changed [1] | No significant change in fat mass or lean mass [1] | No significant change in lipid parameters or adiponectin [1] |
The therapeutic rationale for combining this compound with metformin or sulphonylureas lies in their complementary mechanisms of action, which target different physiological processes to improve glycemic control.
The following diagram illustrates how these drug classes work together:
For researchers designing validation studies, here are the core methodologies from the cited clinical trials.
The table below summarizes data from clinical studies on this compound for managing obesity and metabolic syndrome, highlighting its effects on key metabolic parameters.
| Study Focus / Population | Intervention & Duration | Key Efficacy Findings (vs. Control/Comparator) | Primary Safety Findings |
|---|
| Obesity / Overweight with Comorbidities [1] | EMP16 (Orlistat 120mg/Acarbose 40mg MR) vs. Orlistat alone; 6 months | Weight Loss: -7.73% (EMP16) vs. -5.78% (Orlistat MR) [1] Improved: Fatty Liver Index, Quality of Life [1] | No serious adverse events; most AEs were mild and transient [1] | | Metabolic Syndrome [2] | this compound (up to 300 mg/day) vs. Placebo; 6 months | Weight & Abdominal Obesity: Significant decrease [2] HDL: Significantly increased [2] Inflammatory/CV Markers: CRP, EFT, IMT significantly reduced [2] | 10 patients excluded due to abdominal bloating, diarrhea, stool softening [2] | | Type 2 Diabetes (Weight-Loss Focus) [3] | this compound (300 mg/day) vs. DPP-4 inhibitors; ≥24 weeks | Weight Loss: Superior to DPP-4is (MD -1.23 kg) [3] Glycemic Control: Similar HbA1c and FPG reduction to DPP-4is [3] | Higher GI adverse events and withdrawal rates, but differences diminished with longer treatment [3] |
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies cited.
This compound is a complex oligosaccharide that acts locally in the gastrointestinal tract [4]. Its primary mechanism for managing postprandial glucose in diabetes also underpins its benefits in non-diabetic metabolic conditions.
The delayed glucose absorption leads to several systemic metabolic benefits, which are visualized in the following pathway.
The experimental data suggests that this compound, particularly in a modified-release form combined with orlistat, can offer clinically meaningful weight loss and metabolic improvements [1]. As a monotherapy in MetS, it positively influences weight, abdominal obesity, HDL cholesterol, and key cardiovascular risk markers [2].
A key research challenge is the high incidence of gastrointestinal side effects (flatulence, diarrhea, abdominal pain), which can impact patient adherence [4] [5]. Future work should focus on:
The following table summarizes the key inflammatory markers that clinical and preclinical studies have shown to be reduced by acarbose treatment.
| Inflammatory Marker | Observed Reduction | Study Context & Duration | Comparison with Metformin |
|---|---|---|---|
| Tumor Necrosis Factor-α (TNF-α) | Significant decrease [1] [2] | 1-year clinical trial in newly diagnosed T2DM patients [1] | Comparable reduction effect [1] |
| Interleukin-6 (IL-6) | Significant decrease [1] [2] | 1-year clinical trial in newly diagnosed T2DM patients [1] | Comparable reduction effect [1] |
| Ferritin | Significant decrease [1] | 1-year clinical trial in newly diagnosed T2DM patients [1] | Comparable reduction effect [1] |
| Interleukin-1β (IL-1β) | Significant decrease [1] | 1-year clinical trial in newly diagnosed T2DM patients [1] | Information not specified |
| IL-17 | Decreased expression in paw tissues [3] | Preclinical mouse model of Collagen-Induced Arthritis (CIA) [3] | Not applicable (preclinical study) |
For researchers aiming to validate or build upon these findings, the methodologies from the cited studies are outlined below.
This protocol is adapted from the 2019 study that compared the effects of this compound and metformin over one year [1].
This protocol is based on a 2017 study investigating this compound's direct effects on Vascular Smooth Muscle Cells (VSMCs), a key process in atherosclerosis [4].
This compound's primary mechanism is the inhibition of alpha-glucosidase in the intestine, which delays carbohydrate absorption and reduces postprandial blood glucose [5]. However, evidence suggests its anti-inflammatory effects are mediated through additional pathways:
When interpreting these results for your research, please consider the following:
| Intervention | Testosterone | Lipid Profile | Body Weight / BMI | Insulin Resistance (HOMA-IR, FBG) | Key Supporting Evidence |
|---|---|---|---|---|---|
| Acarbose | Significant reduction [1] [2] [3] | Reduces TG, VLDL; increases HDL [2] [3] | No significant change in BMI [2] [3] | Mixed/limited data on HOMA-IR & FBG [1] [4] | Meta-analysis of 6 RCTs [2] [3]; RCT with diet intervention [1] |
| Metformin | Reduces testosterone [2] [3] | Effects less clear from available data | Limited effect on weight [5] | Improves insulin resistance [6] | Head-to-head trials show similar hormonal efficacy to this compound [2] [3] |
| GLP-1 RAs (e.g., Liraglutide) | Data not specified in results | Data not specified in results | Significant reduction in BW, BMI, WC [7] | Significant reduction in HOMA-IR & FBG [7] | Network meta-analysis of 29 RCTs [7] |
| Orlistat | Significant reduction [7] | Increases HDL [7] | Data not specified in results | Data not specified in results | Network meta-analysis of 29 RCTs [7] |
| Flutamide | Highly ranked for reducing hyperandrogenism [5] | Data not specified in results | Data not specified in results | Data not specified in results | Network meta-analysis of 101 RCTs (ranked highest) [5] |
For researcher evaluation, here is a detailed breakdown of key experimental data and methodologies from clinical studies on this compound in PCOS.
This compound vs. Placebo/Diet (from RCT)
This compound in Combination Therapies (from RCT)
This compound vs. Metformin (from Meta-Analysis & Trial)
The therapeutic effect of this compound in PCOS is primarily indirect and linked to its action as an alpha-glucosidase inhibitor.
Based on the synthesized evidence, here is a summary of this compound's profile for researchers:
| Aspect | Reported Efficacy in STOP-NIDDM | Critiques & Methodological Concerns | Investigators' Counter-Arguments |
|---|---|---|---|
| Diabetes Prevention | 25% relative risk reduction (HR 0.75); 32% vs. 42% developed diabetes (acarbose vs. placebo) [1] [2] [3] | Potential selection bias; 61 subjects excluded from primary analysis [4] [5] | Exclusions were for legitimate, pre-specified reasons (e.g., violation of entry criteria, no post-randomization data) and decided before unblinding [5] |
| Hypertension Incidence | 34% relative risk reduction (HR 0.66) [1] [2] | Inadequate blinding; high dropout rates (30% in this compound vs. 18% in placebo), primarily due to gastrointestinal effects, may have unblinded the study [4] [3] | The protocol mandated titration for both this compound and placebo; independent biostatistician handled blinding/randomization [5] |
| Cardiovascular Events | 49% relative risk reduction (HR 0.51); significant reduction in myocardial infarction (1 vs. 12 events) [1] [2] | Potential sponsoring bias; data analysis and reporting may have been manipulated [4] | Trial was investigator-initiated; company representatives on steering committee were non-voting; all decisions made by independent investigators [5] |
To critically assess the findings, it is important to understand how the STOP-NIDDM trial was conducted.
The relationship between this compound's mechanism of action and the studied outcomes is illustrated below.
This compound is a complex oligosaccharide that acts locally in the gastrointestinal tract.
Irritant